5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Description
BenchChem offers high-quality 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,6,9,12H,5H2 |
InChI Key |
KEBQYUGYYKSEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Properties of Fluorinated Pyrazoline Derivatives: A Technical Guide
Executive Summary
The pyrazoline scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a "privileged structure" in medicinal chemistry.[1][2] However, the true therapeutic potential of this scaffold is unlocked through fluorination . The incorporation of fluorine atoms or trifluoromethyl groups (-CF₃) into the pyrazoline architecture does not merely alter the molecule's mass; it fundamentally reshapes its electronic character, lipophilicity, and metabolic stability.
This guide analyzes the pharmacological superiority of fluorinated pyrazoline derivatives, specifically focusing on their dual-targeting potential in oncology (EGFR/Tubulin) and inflammation (COX-2). It provides actionable insights into Structure-Activity Relationships (SAR) and validated experimental protocols for synthesis and screening.
The Chemical Rationale: Why Fluorine?
In drug design, the "Fluorine Effect" is a critical optimization strategy. For pyrazoline derivatives, the strategic substitution of hydrogen with fluorine serves three distinct mechanistic purposes:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at metabolically labile sites (e.g., para-position of phenyl rings) blocks cytochrome P450-mediated oxidation, extending the drug's half-life (
). -
Lipophilicity Modulation: Fluorination increases the partition coefficient (logP), facilitating passive transport across the lipid bilayer of cancer cells and the blood-brain barrier (BBB).
-
Electronic Tuning: The high electronegativity of fluorine alters the pKa of the pyrazoline nitrogens, influencing hydrogen bond donor/acceptor capabilities within the active sites of enzymes like COX-2 or EGFR.
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points on the pyrazoline core that dictate pharmacological activity.
Figure 1: SAR Map detailing the functional impact of substitutions at N1, C3, and C5 positions.
Pharmacological Profiles[3][4][5][6][7]
Anticancer Activity
Fluorinated pyrazolines exhibit potent antiproliferative effects against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines.
-
Mechanism: These derivatives often act as dual inhibitors.
-
EGFR Inhibition: The pyrazoline ring mimics the ATP-binding motif of the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling (Ras/MAPK pathway).
-
Tubulin Polymerization: Bulky fluorinated aryl groups at C3/C5 sterically hinder tubulin assembly, arresting cells in the G2/M phase and inducing apoptosis.
-
-
Key Data: Compounds with a para-fluoro substitution on the C3-phenyl ring show IC₅₀ values in the low micromolar range (1.5–5.0 µM), comparable to standard agents like Cisplatin.
Anti-inflammatory & Analgesic Activity
The structural similarity between the 1,5-diarylpyrazoline pharmacophore and the vicinal diarylheterocycle of Coxibs (e.g., Celecoxib) drives this activity.
-
Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2). The fluorine atom fits into the smaller hydrophobic pocket of COX-2 (Val523), a feature absent in COX-1 (Ile523). This selectivity reduces the gastrointestinal toxicity associated with traditional NSAIDs.
-
Potency: Fluorinated derivatives have demonstrated edema inhibition rates of >60% in carrageenan-induced rat models, often outperforming Diclofenac.
Experimental Ecosystem
Synthesis Protocol: The Claisen-Schmidt/Cyclization Workflow
Rationale: This 2-step protocol is preferred for its atom economy and the ability to introduce fluorine late-stage or via fluorinated starting materials.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reagents: 4-Fluoroacetophenone (10 mmol) + Substituted Benzaldehyde (10 mmol).
-
Solvent: Ethanol (20 mL) + 40% NaOH (5 mL).
-
Procedure: Stir at 0-5°C for 4 hours. The mixture will thicken as the chalcone precipitates.
-
Purification: Pour into crushed ice/HCl. Filter the yellow solid.[3] Recrystallize from ethanol.
-
Scientist's Note: Maintain low temperature to prevent polymerization. The appearance of a yellow precipitate is the visual endpoint.
-
Step 2: Pyrazoline Cyclization
-
Reagents: Fluorinated Chalcone (from Step 1) + Hydrazine Hydrate (or Phenylhydrazine for N-phenyl derivatives).[4]
-
Catalyst: Glacial Acetic Acid (10 mL) or Formic Acid.
-
Procedure: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into ice water. The pyrazoline precipitates as a solid.
-
Validation: confirm structure via 1H-NMR . Look for the characteristic ABX pattern of the pyrazoline protons (CH₂ at C4 and CH at C5).
Figure 2: Step-wise synthesis workflow from starting materials to final pyrazoline derivative.
Screening Protocol: In Vitro COX-2 Inhibition Assay
Rationale: A colorimetric inhibitor screening kit is the industry standard for high-throughput validation before in vivo testing. This assay measures the peroxidase activity of COX.
Materials:
-
Purified COX-2 enzyme (human recombinant).
-
Heme cofactor.
-
Arachidonic acid (Substrate).
-
Colorimetric probe (e.g., TMPD).
-
Test Compounds (Fluorinated Pyrazolines) dissolved in DMSO.
Protocol:
-
Enzyme Prep: Reconstitute COX-2 and dilute in Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of Test Compound (various concentrations: 0.01 – 100 µM) to reaction wells.
-
Add 10 µL of COX-2 enzyme solution.
-
Control: Use Celecoxib (10 µM) as a positive control and DMSO as a vehicle control.
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of Heme + Colorimetric Probe.
-
Add 10 µL of Arachidonic Acid to start the reaction.
-
-
Measurement:
-
Read absorbance at 590 nm immediately (kinetic mode) or after 5 minutes (endpoint).
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Determine IC₅₀ using non-linear regression.
-
Scientist's Insight:
"Ensure the final DMSO concentration in the well is <2%. Pyrazolines are lipophilic; if precipitation occurs upon addition to the buffer, sonicate or use a cyclodextrin carrier. False negatives often arise from compound precipitation."
Quantitative Performance Comparison
The table below summarizes the comparative efficacy of fluorinated pyrazolines against standard drugs based on aggregated literature data.
| Compound Class | Modification | Target | IC₅₀ / % Inhibition | Reference Standard |
| Pyrazoline-1 | 3-(4-F-phenyl)-5-phenyl | COX-2 | 0.27 µM | Celecoxib (0.29 µM) |
| Pyrazoline-2 | N1-Acetyl-3,5-di(4-F-phenyl) | MCF-7 (Cancer) | 4.2 µM | Cisplatin (5.5 µM) |
| Pyrazoline-3 | N1-Thiazole-3-(4-F-phenyl) | EGFR Kinase | 18 nM | Erlotinib (20 nM) |
| Pyrazoline-4 | 5-(2,4-difluorophenyl) | Edema (Rat Paw) | 68% Inhibition | Diclofenac (65%) |
Mechanism of Action: The Inflammation Pathway
Understanding where these derivatives intervene is crucial for predicting side effects and synergy.
Figure 3: Selective inhibition of the COX-2 pathway by fluorinated pyrazolines, sparing COX-1 homeostatic functions.
References
-
Structure–Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Link
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. Link
-
Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Link
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances. Link
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molbank. Link
Sources
Technical Guide: Biological Activity Spectrum of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
The following technical guide details the biological activity spectrum, synthesis, and pharmacological potential of the 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole scaffold.
Executive Summary
The 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry. Its core pharmacophore combines the electronic modulation of a fluorine atom at the para-position of the C5 phenyl ring with the rigid, nitrogen-rich pyrazoline heterocycle.[1] This specific substitution pattern enhances metabolic stability against oxidative metabolism (blocking the para-oxidation site) and optimizes lipophilicity for blood-brain barrier (BBB) penetration.
This guide analyzes the compound's pleiotropic activity spectrum, ranging from neurological modulation (MAO inhibition) to oncological intervention (EGFR/tubulin targeting) and anti-inflammatory (COX-2 inhibition) pathways.
Chemical Profile & Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold relies heavily on the interplay between the 4-fluorophenyl group and substituents at the N1 and C3 positions.
SAR Analysis
-
C5 Position (4-Fluorophenyl): The fluorine atom acts as a bioisostere of hydrogen but with high electronegativity, altering the pKa of the pyrazoline nitrogens.[1] It enhances binding affinity to hydrophobic pockets in enzymes like MAO-B and COX-2 via van der Waals interactions while preventing rapid metabolic degradation.
-
N1 Position: This is the primary vector for diversification.[1] Acylation (acetyl, propionyl) or carbothioamide substitutions here drastically shift activity from anti-inflammatory to monoamine oxidase (MAO) inhibition.[1]
-
C3 Position: Aryl substitution here creates a "propeller-like" conformation essential for fitting into the active sites of kinases (e.g., EGFR).[1]
Visualization: SAR Logic
The following diagram illustrates the functional impact of specific substitutions on the core scaffold.
Figure 1: Structure-Activity Relationship (SAR) mapping of the fluorinated pyrazoline scaffold.
Therapeutic Spectrum
Neurological: MAO Inhibition
Derivatives of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole have shown potent inhibition of Monoamine Oxidase (MAO), enzymes critical in the degradation of neurotransmitters.
-
Mechanism: The pyrazoline ring mimics the substrate transition state.[1] The 4-fluorophenyl group occupies the hydrophobic entrance cavity of the MAO active site.
-
Selectivity: N1-carbothioamide derivatives often exhibit high selectivity for MAO-A (antidepressant potential), while specific enantiomers (often the R-isomer) show preference for MAO-B (Parkinson's disease target).
-
Data Highlight: A 3-(4-methoxyphenyl) derivative showed a
value of 1 nM against MAO-A.[2]
Oncology: Cytotoxicity & Kinase Targeting
The scaffold exhibits significant antiproliferative activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.[1]
-
EGFR Kinase Inhibition: Substituted derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).
-
Tubulin Polymerization: Some analogues bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.[1]
Anti-inflammatory & Analgesic[1][3][4][5][6][7]
-
COX-2 Inhibition: The scaffold serves as a template for selective COX-2 inhibitors, reducing inflammation without the gastric ulceration associated with classical NSAIDs.
-
Antioxidant Activity: The dihydropyrazole moiety acts as an electron donor, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[1]
Summary of Biological Activities
| Activity Type | Target / Mechanism | Key Potency Metric (Ref Range) |
| Neurological | MAO-A Inhibition | |
| Neurological | MAO-B Inhibition | |
| Anticancer | MCF-7 (Breast Cancer) | |
| Anticancer | EGFR Kinase | |
| Anti-inflammatory | COX-2 / Edema reduction | Comparable to Celecoxib/Indomethacin |
Experimental Protocols
Synthesis Workflow (Claisen-Schmidt / Cyclization)
The most robust method for generating this scaffold is a two-step protocol involving chalcone formation followed by heterocyclization.
Step 1: Chalcone Synthesis
-
Reactants: Mix 4-fluoroacetophenone (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0–5°C.
-
Reaction: Stir at room temperature for 6–12 hours.
-
Work-up: Pour into ice water, acidify with HCl (pH 2-3). Filter the precipitate (chalcone) and recrystallize from ethanol.[1]
Step 2: Pyrazoline Cyclization
-
Reactants: Dissolve the chalcone (5 mmol) in glacial acetic acid (15 mL).
-
Reagent: Add Hydrazine hydrate (or phenylhydrazine for N-phenyl derivatives) (10 mmol).
-
Condition: Reflux for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Purification: Pour into crushed ice. Filter the solid product.[1][3] Purify via column chromatography or recrystallization.[1]
Visualization: Synthesis Workflow
Figure 2: Two-step synthetic pathway via chalcone intermediate.
Protocol: MAO Inhibition Assay
To validate neurological activity, the following fluorometric assay is recommended.
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.
-
Substrate: Kynuramine (non-fluorescent) is oxidized to 4-hydroxyquinoline (fluorescent).[1]
-
Procedure:
-
Detection: Measure fluorescence at excitation 310 nm / emission 400 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Mechanistic Pathway: Apoptosis Induction
In cancer models, the 4-fluorophenyl-pyrazoline derivatives often trigger the intrinsic apoptotic pathway. The diagram below details the signaling cascade from drug entry to cell death.[1]
Figure 3: Proposed signaling cascade for anticancer activity in MCF-7/A549 cell lines.
References
-
Irreversible and reversible MAO inhibitors in clinical practice. ResearchGate. [Link]
-
Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. MDPI. [Link]
-
Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Thieme Connect. [Link][4]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. PubMed. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link][1]
Sources
Molecular docking studies of 4-fluorophenyl pyrazolines as enzyme inhibitors
An In-Depth Technical Guide to Molecular Docking Studies of 4-Fluorophenyl Pyrazolines as Enzyme Inhibitors
This guide provides a comprehensive overview of the principles and practices involved in the molecular docking of 4-fluorophenyl pyrazoline derivatives, a class of heterocyclic compounds with significant potential as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel therapeutics.
Introduction: The Therapeutic Promise of Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features and synthetic accessibility have made them a privileged scaffold in medicinal chemistry. The incorporation of a 4-fluorophenyl moiety can significantly enhance the pharmacological properties of pyrazoline derivatives, influencing their binding affinity, metabolic stability, and overall drug-like characteristics. These compounds have demonstrated inhibitory activity against a wide array of enzymatic targets, highlighting their potential in treating various diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2][3]
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds.
The process simulates the binding of a ligand to a receptor's active site, calculating a "docking score" that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.[4]
Key Enzyme Targets for 4-Fluorophenyl Pyrazolines
Molecular docking studies have revealed that 4-fluorophenyl pyrazoline derivatives can effectively target a diverse range of enzymes implicated in various pathologies:
-
Kinases: These enzymes are crucial regulators of cell signaling pathways. Pyrazolines have been shown to inhibit kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphatidylinositol 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and HER2, all of which are key targets in cancer therapy.[1][4][5]
-
Carbonic Anhydrases (CAs): These enzymes are involved in physiological processes like pH regulation and have been identified as targets for pyrazoline derivatives.[6]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease.[2][3][7][8][9]
-
Other Enzymes: The versatility of the pyrazoline scaffold extends to the inhibition of other enzymes like Cyclooxygenase-2 (COX-2), Estrogen Receptor α (ERα), α-glucosidase, and urease.[1][10][11]
The Molecular Docking Workflow: A Step-by-Step Guide
A typical molecular docking workflow for studying 4-fluorophenyl pyrazolines as enzyme inhibitors involves several critical stages. The following diagram illustrates this process:
Caption: A generalized workflow for molecular docking studies.
Preparation of the Receptor
The initial step involves obtaining the three-dimensional structure of the target enzyme, typically from the Protein Data Bank (PDB). The quality of the crystal structure is paramount for reliable docking results.
Protocol for Receptor Preparation:
-
Download the PDB file: Obtain the crystal structure of the target enzyme. For example, the structure of VEGFR-2 can be used for studying anti-angiogenic compounds.[4]
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add hydrogen atoms to the protein, which are often not resolved in crystal structures.
-
Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).[12]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Causality Behind the Choices: Removing water molecules is essential as their presence in the binding pocket can lead to inaccurate predictions of ligand binding. The addition of hydrogens and correct charge assignment are critical for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.
Preparation of the Ligand
The 4-fluorophenyl pyrazoline derivatives need to be prepared in a 3D format with optimized geometry.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structure of the pyrazoline derivative using software like ChemDraw and convert it to a 3D structure.[12]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.[12]
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Expert Insight: The conformational flexibility of the ligand is a critical parameter. Allowing for too much flexibility can increase the computational cost, while too little can prevent the ligand from adopting its optimal binding pose. For pyrazoline scaffolds, the bonds connecting the phenyl rings to the core are typically set as rotatable.
Grid Generation and Docking Simulation
A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.
Protocol for Grid Generation and Docking:
-
Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction servers.[4]
-
Set Grid Parameters: Define the dimensions and center of the grid box to encompass the entire binding pocket. For instance, a grid box of 40Å x 40Å x 40Å might be used.[4]
-
Run Docking Simulation: Execute the docking simulation using software like AutoDock Vina, Schrodinger's Glide, or GOLD.[4][13] These programs will generate multiple binding poses for the ligand and rank them based on their docking scores.
Post-Docking Analysis
This is a crucial step to interpret the docking results and gain insights into the binding mechanism.
Protocol for Post-Docking Analysis:
-
Analyze Docking Scores: The docking score, typically in kcal/mol, provides an estimate of the binding affinity. Lower scores indicate stronger binding.
-
Visualize Binding Poses: Use visualization software like PyMOL or BIOVIA Discovery Studio to examine the top-ranked binding poses.[10]
-
Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the active site. These can include:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Often involving the phenyl rings of the pyrazoline.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Van der Waals interactions: Contribute to the overall binding energy.[10]
-
Trustworthiness through Self-Validation: A key step to ensure the reliability of the docking protocol is to perform a re-docking experiment. The co-crystallized ligand is extracted from the PDB file and then docked back into the same protein. If the docking protocol is valid, the re-docked pose should have a low Root Mean Square Deviation (RMSD) value (typically < 2Å) compared to the original crystallographic pose.[4]
Data Presentation and Interpretation
Quantitative data from molecular docking studies should be presented clearly to facilitate comparison and analysis.
Table 1: Example of Molecular Docking Results for 4-Fluorophenyl Pyrazoline Derivatives against VEGFR-2
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted IC50 (µM) |
| C-64 | -11.0 | Cys919, Asp1046, Glu885 | 0.15 |
| Derivative 18c | - | - | 0.218 |
| Derivative 18g | - | - | 0.168 |
| Derivative 18h | - | - | 0.135 |
| Sorafenib (Ref) | - | - | 0.041 |
Data derived from multiple sources for illustrative purposes.[1][4]
Visualization of Molecular Interactions
Diagrams illustrating the interactions between the ligand and the enzyme's active site are essential for understanding the structure-activity relationship (SAR).
Caption: A schematic of potential ligand-receptor interactions.
Conclusion and Future Directions
Molecular docking is a powerful tool for the rational design and discovery of novel 4-fluorophenyl pyrazoline-based enzyme inhibitors. By providing detailed insights into ligand-receptor interactions, this computational approach can guide synthetic efforts toward compounds with improved potency and selectivity. Future studies should focus on integrating molecular docking with other computational methods, such as molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to build more comprehensive models for predicting the therapeutic potential of these promising compounds.[14]
References
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). ResearchGate. [Link]
-
Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]
-
Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019, December 4). Taylor & Francis. [Link]
-
Synthesis and Molecular Docking of Pyrazoline. (2023, December 25). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024, July 12). RSC Publishing. [Link]
-
One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (2023, June 14). Pharmacy Education. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026, January 3). ResearchGate. [Link]
-
One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (2023, June 14). Pharmacy Education. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PMC. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022, February 24). MDPI. [Link]
-
Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. (2019, April 25). MDPI. [Link]
-
Molecular docking results of pyrazoline derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. (n.d.). PMC. [Link]
-
(PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ANTI- PROLIFERATIVE EVALUATION OF PYRAZOLINE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. (2025, August 22). ACS Omega. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). ResearchGate. [Link]
-
The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents. (2023, November 25). PMC. [Link]
-
Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. (n.d.). PMC. [Link]
Sources
- 1. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 2. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chemical stability profile of 4,5-dihydro-1H-pyrazole derivatives
Chemical Stability Profile of 4,5-dihydro-1H-pyrazole Derivatives
Executive Summary 4,5-dihydro-1H-pyrazoles (commonly referred to as 2-pyrazolines) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, monoamine oxidase (MAO) inhibitory, and antimicrobial properties.[1][2] However, their development into viable drug candidates is frequently attrition-prone due to a distinct chemical stability profile characterized by susceptibility to oxidative dehydrogenation and pH-dependent hydrolysis .[2]
This technical guide provides a mechanistic breakdown of these instability pathways and establishes a rigorous, self-validating protocol for assessing the stability of pyrazoline-based New Chemical Entities (NCEs).
Part 1: Structural Basis of Reactivity
The 2-pyrazoline ring is a cyclic hydrazine moiety containing an endocyclic C=N bond and a single chiral center at C5 (in 1,3,5-trisubstituted derivatives).[2] Its reactivity is governed by two thermodynamic driving forces:
-
Aromatization Potential: The dihydropyrazole ring is a reduced form of pyrazole. The driving force to lose two hydrogen atoms and form the fully aromatic, thermodynamically stable pyrazole system is the primary cause of shelf-life instability.
-
Imine-Enamine Tautomerism: The N1-C5-C4-C3 segment allows for electronic delocalization.[2] Electron-donating groups (EDGs) on N1 stabilize the ring, whereas Electron-withdrawing groups (EWGs) or lack of substitution (N-H) significantly increase susceptibility to oxidation.[2]
Part 2: Primary Degradation Pathways
Oxidative Dehydrogenation (Aromatization)
This is the dominant degradation pathway. Unlike typical hydrolysis seen in esters or amides, pyrazolines degrade by losing mass (2 protons/electrons) to become pyrazoles.
-
Mechanism: Radical cation formation followed by proton loss.
-
Trigger: Exposure to air (slow), peroxides in excipients (fast), or high-energy light.
-
Observation: A shift in UV
(bathochromic shift due to extended conjugation) and a mass shift of in LC-MS.[2]
Retro-Michael Addition / Hydrolysis
Under strong acidic or basic stress, the ring closure (which is often a Michael addition of hydrazine to a chalcone during synthesis) can reverse.
-
Acidic Conditions: Protonation of the imine nitrogen (N2) activates the C3 carbon for nucleophilic attack by water, potentially leading to ring opening to form hydrazine derivatives and
-unsaturated ketones. -
Basic Conditions: Less common, but strong bases can abstract protons from C4, leading to isomerization or ring fragmentation.
Photolytic Degradation
Pyrazolines are often fluorescent. Absorption of UV light can lead to excited states that facilitate:
-
Isomerization: Conversion between 1-pyrazoline and 2-pyrazoline tautomers.[2]
-
Photo-oxidation: Accelerated aromatization.[2]
Part 3: Visualization of Degradation Logic
The following diagram illustrates the competing pathways of stability versus degradation for a generic 1,3,5-substituted pyrazoline.
Figure 1: Mechanistic degradation pathways of 2-pyrazolines.[2][3] The green path (Aromatization) is the most kinetically favored under ambient conditions.
Part 4: Stability Profiling Protocol (Stress Testing)
This protocol is designed to be self-validating . If the "Zero Time" and "Control" samples do not match within 2%, the assay is invalid.
Objective: Determine the degradation kinetics and identify the [M-2] impurity.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of the Pyrazoline derivative in 10 mL of Acetonitrile (ACN). Note: Avoid protic solvents like methanol initially to prevent transesterification artifacts if esters are present.
-
Working Concentration: Dilute to 100 µg/mL using Mobile Phase A/B (50:50).
Phase 2: Forced Degradation Conditions
Perform the following stress tests in parallel. Use amber glassware to exclude light unless testing photostability.
| Stress Type | Reagent/Condition | Duration | Target Degradation | Mechanistic Insight |
| Oxidative | 3% | 2–6 Hours | 10–20% | Mimics oxidative aromatization (Key for Pyrazolines).[2] |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 4–24 Hours | 5–20% | Assesses Retro-Michael stability.[2] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 4–24 Hours | 5–20% | Assesses amide/ester side-chain stability.[2] |
| Thermal | 60°C (Solid State) | 7 Days | <5% | Simulates shelf-life; checks for solid-state dimerization.[2] |
| Photolytic | 1.2 million lux hours | ~1-3 Days | Variable | Checks for photo-aromatization.[2] |
Phase 3: Analytical Method (LC-MS Compatible)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 254 nm (General) and ~350 nm (Pyrazoline specific).
-
MS: Positive ESI Mode (Scan range 100–600 m/z).
-
Critical Check: Look for the [M-2] peak .[2] If the parent is
Part 5: Stability Assessment Workflow
The following flowchart details the decision logic for interpreting stability data.
Figure 2: Decision matrix for pyrazoline stability optimization.
Part 6: Stabilization Strategies
If your derivative shows >10% degradation in the oxidative screen, employ these strategies:
-
N1-Substitution: Unsubstituted N1-H pyrazolines are highly unstable.[2] Acylation (Acetyl, Propionyl) or Arylation at N1 withdraws electron density or provides steric bulk, significantly retarding aromatization [1].
-
C5-Substitution: Introducing a quaternary center at C5 prevents the elimination of hydrogen, effectively blocking the aromatization pathway [2].
-
Formulation: Use antioxidants (e.g., Sodium Metabisulfite) and amber packaging to minimize oxidative and photolytic stress.
References
-
Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2-pyrazolines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Unexpected ring opening of pyrazolines with activated alkynes. Organic & Biomolecular Chemistry.
-
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [2][4]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena.
Sources
- 1. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 2. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Assessment of Fluorinated Pyrazoline Compounds
This guide serves as a technical whitepaper for researchers and drug development professionals involved in the optimization of fluorinated pyrazoline scaffolds. It synthesizes current toxicological data with practical safety assessment protocols.
Executive Summary: The Fluorine Advantage and Risk
The incorporation of fluorine into pyrazoline scaffolds is a high-value strategy in medicinal chemistry.[1] The high electronegativity and small atomic radius of fluorine mimic hydrogen sterically while significantly altering electronic properties. This "bioisosteric" replacement typically enhances metabolic stability by blocking cytochrome P450 oxidation sites (specifically labile C-H bonds) and increases lipophilicity, thereby improving membrane permeability.
However, these same properties introduce distinct toxicological risks. Increased lipophilicity can lead to tissue accumulation (bioaccumulation), and specific fluorinated metabolites may exhibit unexpected reactivity. This guide outlines a self-validating safety assessment workflow designed to de-risk these compounds early in the discovery phase.
Molecular Mechanisms of Toxicity
Understanding the causality of toxicity is prerequisite to designing safe protocols.
Metabolic Stability vs. Bioactivation
-
The Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism.
-
Toxicological Implication: While this prolongs half-life (
), it can shift metabolism to alternative, potentially toxic pathways (e.g., ring opening or N-oxidation). -
Expert Insight: Substitution at the para-position of phenyl rings attached to the pyrazoline core is a common strategy to block hydroxylation. However, researchers must monitor for "metabolic switching" where the molecule undergoes defluorination or toxic adduct formation.
Oxidative Stress Induction
Fluorinated pyrazolines have been shown to induce Reactive Oxygen Species (ROS) generation in non-target cells (e.g., hepatocytes).
-
Pathway: Excessive ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the release of Cytochrome C and activation of the intrinsic apoptotic pathway (Caspase-3/9).
SAR-Driven Toxicity Trends
The following table summarizes the Structure-Activity Relationship (SAR) trends regarding toxicity observed in recent literature.
| Structural Modification | Physicochemical Effect | Toxicological Outcome |
| 4-Fluorophenyl (Para) | Increased metabolic stability; Moderate Lipophilicity | Generally lower acute toxicity; reduced clearance. |
| 2,4-Difluorophenyl | High Lipophilicity; Electron withdrawal | Increased cytotoxicity in non-target cells due to membrane disruption. |
| Trifluoromethyl (-CF3) | Strong electron withdrawal; High lipophilicity | Potential for reactive metabolite formation if defluorinated; often higher hepatotoxicity. |
| N1-Acetyl Substitution | Reduced basicity of pyrazoline nitrogen | Lower genotoxicity risk compared to free N-H pyrazolines. |
Integrated Safety Assessment Workflow
To ensure robust data, a tiered approach is required. This workflow filters compounds from high-throughput in silico screens to low-throughput in vivo validation.
Figure 1: Tiered safety assessment workflow for fluorinated pyrazolines. The logic flows from computational prediction to biological verification.
Phase 2: In Vitro Experimental Protocols
This section details the "First Filter" assays. The goal is to determine the IC50 (inhibitory concentration) on normal cell lines (e.g., HEK293 or HFF) versus cancer lines to establish a Selectivity Index (SI).
Cytotoxicity Assay (MTT Protocol)
Objective: Quantify cell viability based on mitochondrial dehydrogenase activity. Self-Validating Control: The use of a reference drug (e.g., 5-Fluorouracil) and a solvent control (DMSO) is mandatory to validate assay sensitivity and solvent non-toxicity.
Protocol Steps:
-
Cell Seeding: Seed normal human fibroblast (HFF) or liver (HepG2) cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.-
Expert Insight: Pyrazolines are hydrophobic. Ensure cells are 70-80% confluent before treatment to prevent detachment due to drug precipitation.
-
-
Compound Preparation: Dissolve fluorinated pyrazoline in DMSO to make a stock solution (e.g., 10 mM). Serial dilute in culture media to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Check: Final DMSO concentration must be
to avoid solvent-induced cytotoxicity.
-
-
Treatment: Replace media with drug-containing media. Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Mechanism:[2] Viable mitochondria reduce yellow MTT to purple formazan crystals.
-
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % Viability.
Mechanistic Pathway Visualization
If cytotoxicity is observed, identifying the pathway is crucial for optimization.
Figure 2: Proposed Mechanism of Action (MOA) for pyrazoline-induced toxicity involved in oxidative stress pathways.
Phase 3: In Vivo Toxicology (Acute Oral Toxicity)
Guideline: OECD 423 (Acute Toxic Class Method). Objective: Determine the Lethal Dose (LD50) and classify the hazard level.
Protocol: Acute Oral Toxicity in Mice
-
Animal Selection: Female Swiss albino mice (n=3 per step), nulliparous and non-pregnant.
-
Why Female? Females are generally slightly more sensitive to toxicity, providing a conservative safety margin.
-
-
Acclimatization: 5 days prior to dosing.
-
Fasting: Fast animals for 3-4 hours prior to dosing (water allowed).
-
Dose Preparation: Suspend the fluorinated pyrazoline in 0.5% Carboxymethyl Cellulose (CMC) or Tween-80.
-
Solubility Note: Fluorinated compounds often resist aqueous solution. Sonication may be required to ensure a uniform suspension.
-
-
Administration: Oral gavage at a starting dose of 300 mg/kg (or 2000 mg/kg if low toxicity is predicted by in silico models).
-
Observation:
-
Immediate: First 30 mins (critical for CNS effects like tremors/convulsions).
-
Short-term: Periodically during first 24h.
-
Long-term: Daily for 14 days.
-
-
Endpoints: Mortality, body weight changes, and gross necropsy (liver/kidney color and texture).
Interpretation of Results (GHS Categories)
-
LD50 > 2000 mg/kg: Category 5 / Unclassified (Generally considered safe for therapeutic development).
-
300 < LD50 < 2000 mg/kg: Category 4 (Harmful if swallowed).[3]
-
LD50 < 300 mg/kg: Toxic (Requires immediate structural re-design).
References
-
Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles. Source: PubMed / Springer (2019) Significance: Establishes cytotoxicity ranges (IC50 0.64-7.73 µg/mL) and apoptosis mechanisms.[4]
-
Microwave-Assisted Synthesis of a Fluorinated Pyrazoline, in silico Study and in vitro Cytotoxic Evaluation. Source: AIP Publishing (2020) Significance: Demonstrates the use of molecular docking and comparison with 5-FU.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: PMC / NIH (2020) Significance: Comprehensive review of metabolic stability and safety profiles of fluorinated heterocycles.
-
Toxicity Evaluation of Fluorinated Pyrazole Derivatives (T.E.S.T. Software). Source: University of Osijek (2019) Significance: Validates the use of in silico tools for predicting LD50 and bioaccumulation.
-
In vivo acute oral toxicity study and gross behavioral studies of pyrazoline derivatives. Source: ResearchGate (2021) Significance: Provides specific observations for acute toxicity testing (OECD guidelines) where LD50 > 2000 mg/kg was observed.
Sources
- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 2. Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfos.unios.hr [ptfos.unios.hr]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Green Chemistry Protocols for the Synthesis of Fluorinated Pyrazolines
Executive Summary & Mechanistic Rationale
Fluorinated pyrazolines represent a privileged scaffold in modern medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of fluorine atoms strategically enhances the molecule's lipophilicity, metabolic stability, and target binding affinity. Traditionally, synthesizing these nitrogen-containing heterocycles required harsh reflux conditions, volatile toxic solvents (e.g., benzene, toluene), and prolonged reaction times, leading to high E-factors and severe environmental toxicity.
Transitioning to green chemistry protocols—specifically Ultrasound-Assisted Synthesis (UAS), Microwave-Assisted Organic Synthesis (MAOS), and PEG-400 mediated reactions—drastically optimizes thermodynamic efficiency. By leveraging acoustic cavitation or dielectric heating, these methods overcome traditional mass transfer limitations, reducing reaction times from hours to minutes while eliminating the need for hazardous solvents[1].
Principles of Experimental Design: The "Why" Behind the Methods
As an application scientist, selecting the correct green methodology depends on the substrate's electronic properties and the laboratory's infrastructure. We do not simply swap solvents; we engineer the reaction environment to lower the activation energy barrier.
-
Acoustic Cavitation (Ultrasound): High-frequency sound waves create microbubbles in the solvent. When these bubbles collapse, they generate localized hot spots (up to 5000 K and 1000 atm). This extreme, localized energy accelerates the cyclocondensation of chalcones with hydrazine hydrate without degrading thermally sensitive functional groups[2].
-
Dielectric Heating (Microwave): Microwave irradiation directly couples with the dipoles of the reactants and polar solvents, causing rapid, uniform volumetric heating. This circumvents the thermal wall effects of conventional oil baths, ensuring that energy is transferred directly to the reacting molecules[1].
-
PEG-400 as a Green Medium: Polyethylene glycol (PEG-400) is non-toxic, non-volatile, and biodegradable. Crucially, it acts as both a solvent and a mild phase-transfer catalyst, stabilizing transition states through hydrogen bonding and facilitating the cyclization of hydrophobic fluorinated chalcones in a homogeneous phase[3].
Synthetic Workflow & Pathway
The synthesis generally proceeds via a two-step sequence: a Claisen-Schmidt condensation to form the fluorinated chalcone, followed by a Michael addition and cyclocondensation with hydrazine to form the pyrazoline core.
Fig 1. Green synthesis workflow of fluorinated pyrazolines via chalcone intermediates.
Detailed Experimental Protocols
Note: The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation in reaction kinetics is immediately identifiable.
Protocol A: Ultrasound-Assisted Synthesis of Fluorinated Pyrazolines
Reference: Adapted from the methodologies of 2[2].
Objective: Rapid cyclization using acoustic cavitation in a benign solvent. Reagents: Fluorinated chalcone (1.0 mmol), Hydrazine monohydrate (1.5 mmol), Glacial acetic acid (1 mL), Ethanol (10 mL).
Step-by-Step Procedure:
-
Preparation: In a 50 mL sonication flask, dissolve 1.0 mmol of the synthesized fluorinated chalcone in 10 mL of absolute ethanol.
-
Causality: Ethanol is chosen for its specific vapor pressure, which facilitates optimal cavitation bubble formation during sonication, unlike heavier solvents.
-
-
Reagent Addition: Add 1.5 mmol of hydrazine monohydrate dropwise, followed by 1 mL of glacial acetic acid.
-
Causality: Acetic acid is not merely a solvent additive; it protonates the carbonyl oxygen of the chalcone, enhancing the electrophilicity of the
-carbon and directing the nucleophilic attack of hydrazine to favor the 5-membered pyrazoline ring closure.
-
-
Sonication: Immerse the flask in an ultrasonic bath (e.g., 35 kHz, 100 W). Maintain the bath temperature at 40–45 °C using a circulating chiller. Sonicate for 15–25 minutes.
-
In-Process Control (Self-Validation): Spot the reaction mixture on a silica TLC plate (Hexane:Ethyl Acetate, 7:3). The disappearance of the bright yellow chalcone spot and the emergence of a highly fluorescent blue/green spot under UV (254 nm) indicates complete cyclization. If the yellow spot persists, sonication power is insufficient.
-
Workup: Pour the mixture into 50 mL of crushed ice. The sudden temperature drop forces the hydrophobic fluorinated pyrazoline to precipitate. Filter, wash with ice-cold water, and recrystallize from hot ethanol.
Protocol B: PEG-400 Mediated Solvent-Free Synthesis
Reference: Adapted from the methodologies of 3[3].
Objective: Eco-friendly synthesis utilizing a recyclable polymeric solvent. Reagents: Fluorinated chalcone (1.0 mmol), Hydrazine hydrate (1.2 mmol), PEG-400 (15 mL), NaOH (20% aqueous, 1 mL).
Step-by-Step Procedure:
-
Solubilization: Suspend 1.0 mmol of fluorinated chalcone in 15 mL of PEG-400 in a 100 mL round-bottom flask. Stir at 40–50 °C until a homogeneous solution is achieved.
-
Catalyst Addition: Add 1 mL of 20% aqueous NaOH and 1.2 mmol of hydrazine hydrate.
-
Causality: NaOH deprotonates the intermediate hydrazone, driving the intramolecular aza-Michael addition to form the pyrazoline core. PEG-400 stabilizes the ionic transition state, lowering the activation energy.
-
-
Reaction: Stir the mixture at 50 °C for 45–60 minutes.
-
Workup: Pour the mixture into 100 mL of ice-cold water. The pyrazoline will precipitate (PEG-400 is highly water-soluble and remains in the aqueous phase). Filter the solid product.
-
Self-Validation (PEG Recovery): Extract the aqueous filtrate with ethyl acetate, evaporate the water under reduced pressure, and dry the residual PEG-400 under a vacuum to reuse it for subsequent batches. A consistent product yield across 3+ solvent recovery cycles validates the solvent's integrity and the sustainability of the protocol.
Quantitative Data & Method Comparison
To justify the transition to green protocols, the following table summarizes the kinetic and thermodynamic advantages over conventional reflux methods.
| Synthesis Method | Solvent/Medium | Catalyst | Avg. Time | Avg. Yield (%) | Energy Input | Environmental Impact (E-factor) |
| Conventional Reflux | Toluene / Ethanol | Acetic Acid / Piperidine | 6 – 12 hours | 55 – 65% | High (Thermal) | High (Toxic solvents, high waste) |
| Microwave (MAOS) | Solvent-free / EtOH | Acetic Acid | 5 – 10 mins | 85 – 92% | Low (Dielectric) | Low (Minimal solvent) |
| Ultrasound (UAS) | Ethanol | Acetic Acid | 15 – 25 mins | 80 – 88% | Low (Acoustic) | Low (Benign solvent) |
| PEG-400 Mediated | PEG-400 | NaOH (aq) | 45 – 60 mins | 82 – 90% | Moderate (Thermal) | Very Low (Recyclable medium) |
Spectroscopic Self-Validation (Quality Control)
A robust protocol must include orthogonal validation steps. To confirm the successful synthesis of the fluorinated pyrazoline and the absence of the chalcone precursor, perform the following spectral checks:
-
FT-IR Spectroscopy: Confirm the absence of the conjugated carbonyl stretch (
) at ~1650 cm⁻¹. Validate the final product by identifying the stretch of the pyrazoline ring at 1590–1610 cm⁻¹ and the stretch at 1220–1250 cm⁻¹. If the 1650 cm⁻¹ peak persists, the cyclization is incomplete. -
¹H-NMR Spectroscopy: The defining signature of the 2-pyrazoline ring is the AMX spin system of the
protons. Look for three distinct doublets of doublets (dd) between 3.00 and 5.50 ppm. If a doublet at 7.4–7.8 ppm ( Hz) is present, unreacted trans-chalcone remains in the mixture.
References
- Pathade, S. et al. "PEG-400 mediated synthesis, computational, antibacterial and antifungal studies of fluorinated pyrazolines." Current Research in Green and Sustainable Chemistry, 4 (2021): 100172.
- Shelke, S. N. et al. "Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives." Bioorganic & Medicinal Chemistry Letters, 22.17 (2012): 5727-5730.
- "Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds." Bentham Science Publishers, (2023).
Sources
Application Notes & Protocols: One-Pot Cyclization Methods for 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Introduction: The Significance of Pyrazoline Scaffolds in Modern Drug Discovery
The 4,5-dihydro-1H-pyrazole, commonly known as the pyrazoline scaffold, represents a privileged five-membered nitrogen-containing heterocyclic structure in medicinal chemistry.[1] Derivatives of this core are renowned for an extensive spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The incorporation of a fluorophenyl group, specifically at the 5-position, can significantly enhance metabolic stability and binding affinity to biological targets due to fluorine's unique electronic properties.
Traditionally, the synthesis of pyrazolines is a two-step process: the Claisen-Schmidt condensation of an aryl aldehyde and an aryl ketone to form an α,β-unsaturated ketone (a chalcone), followed by its cyclocondensation with a hydrazine derivative.[1][3][4] However, the demand for higher efficiency, reduced waste, and faster library generation in drug development has propelled the evolution of one-pot synthesis methodologies. These approaches streamline the synthetic sequence by either combining multiple reaction steps in a single vessel without isolating intermediates or by employing multi-component reactions (MCRs).
This guide provides an in-depth exploration of robust and field-proven one-pot methods for the synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer insights into the underlying mechanisms.
Core Synthetic Strategy: From Precursors to Pyrazoline in a Single Vessel
The cornerstone of the one-pot synthesis of the target pyrazoline is the reaction between a chalcone precursor and a hydrazine source. The "one-pot" nature of the protocols described herein stems from the in situ formation of the requisite chalcone, 1-(aryl)-3-(4-fluorophenyl)prop-2-en-1-one, which immediately undergoes cyclization with hydrazine hydrate. This circumvents the need for the isolation and purification of the often-unstable chalcone intermediate, thereby improving overall yield and atom economy.
The general mechanism involves two key stages occurring sequentially in the same reaction flask:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between an appropriate acetophenone and 4-fluorobenzaldehyde to form the α,β-unsaturated chalcone intermediate.
-
Cyclocondensation: A nucleophilic attack (Michael addition) by hydrazine onto the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 4,5-dihydropyrazole ring system.[5][6]
Below is a diagram illustrating this sequential one-pot workflow.
Protocol I: Base-Catalyzed One-Pot Synthesis
This protocol leverages a strong base to catalyze both the initial chalcone formation and the subsequent cyclization. Sodium hydroxide is a cost-effective and highly efficient catalyst for this transformation. The causality lies in the base's dual function: first, it deprotonates the α-carbon of the acetophenone, generating an enolate for the Claisen-Schmidt condensation; second, it can facilitate the deprotonation of hydrazine, enhancing its nucleophilicity for the Michael addition.
Materials and Reagents:
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methylacetophenone)
-
4-Fluorobenzaldehyde
-
Hydrazine Hydrate (99%)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (Absolute)
-
Deionized Water
-
Ice
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in absolute ethanol (30 mL).[1][3]
-
Catalyst Addition: To this stirring solution, add finely crushed sodium hydroxide (10 mmol, 0.4 g) pellets. A color change to yellow or orange is typically observed, indicating the formation of the chalcone intermediate.[1]
-
Initiation of Condensation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the chalcone intermediate via Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Cyclization Step: Once chalcone formation is significant, add hydrazine hydrate (12 mmol) dropwise to the reaction mixture.
-
Reaction to Completion: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[1][3] The reaction progress can be monitored by the disappearance of the chalcone spot on TLC.
-
Product Isolation: After completion, cool the flask to room temperature and slowly pour the contents into a beaker containing 200 mL of ice-cold water with gentle stirring.[1]
-
Filtration and Washing: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove any residual NaOH and other water-soluble impurities.
-
Purification: The crude product is purified by recrystallization from hot ethanol to yield the pure 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derivative as a crystalline solid.[1]
Protocol II: Acid-Catalyzed One-Pot Synthesis in Acetic Acid
In this approach, an acid serves as both the solvent and the catalyst. Glacial acetic acid is highly effective. It protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic for the initial condensation. Subsequently, it protonates the α,β-unsaturated system of the chalcone, facilitating the conjugate addition of hydrazine. This method often leads to N-acetylated pyrazolines if heated for extended periods or if an acetyl source is present, but under controlled conditions, it efficiently yields the desired 1H-pyrazole.[2]
Materials and Reagents:
-
Substituted Acetophenone
-
4-Fluorobenzaldehyde
-
Hydrazine Hydrate (99%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution (for neutralization)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine the substituted acetophenone (10 mmol), 4-fluorobenzaldehyde (10 mmol), and hydrazine hydrate (15 mmol) in glacial acetic acid (25 mL).
-
Heating and Reflux: Heat the mixture in an oil bath to reflux (approximately 110-120°C) for 6-8 hours with continuous stirring. Monitor the reaction progress using TLC.
-
Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to ambient temperature. Carefully pour the solution into a beaker filled with 250 mL of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until effervescence ceases (pH ~7-8). This step is critical for precipitating the product, which is more soluble in acidic media.
-
Product Collection: Collect the resulting solid precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any acetate salts.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified product.
Method Comparison and Data Summary
The choice of method can depend on the specific substrate, desired purity, and available equipment. The base-catalyzed method is often faster and proceeds at lower temperatures, while the acid-catalyzed method can be effective for less reactive substrates.
| Parameter | Protocol I: Base-Catalyzed | Protocol II: Acid-Catalyzed | Key Considerations |
| Catalyst | Sodium Hydroxide (NaOH) | Glacial Acetic Acid | Base can cause side reactions with sensitive functional groups. Acetic acid is both solvent and catalyst. |
| Solvent | Ethanol | Glacial Acetic Acid | Ethanol is a common, relatively benign solvent. Acetic acid is corrosive and requires careful handling. |
| Temperature | ~80°C (Reflux) | ~110-120°C (Reflux) | Lower energy consumption for the base-catalyzed method. |
| Reaction Time | 4-6 hours | 6-8 hours | Base-catalyzed route is generally faster.[1][3] |
| Work-up | Pouring into ice water | Neutralization with base | Acidic work-up requires an additional neutralization step, which can be cumbersome on a large scale. |
| Typical Yield | Good to Excellent (>75%) | Good to Excellent (>70%) | Yields are substrate-dependent but generally high for both methods. |
Advanced and Green Methodologies
The field is continuously evolving, with a focus on environmentally benign and highly efficient techniques.
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, drastically reducing reaction times from hours to minutes. A one-pot, three-component reaction of 4-fluorobenzaldehyde, an acetophenone, and a hydrazine in ethanol with a base can be completed in minutes under microwave irradiation, often with improved yields.[7][8]
-
Catalytic Enantioselective Synthesis: For applications requiring specific stereoisomers, advanced organocatalysts, such as cinchona-derived bifunctional catalysts, can be used in one-pot procedures to achieve high enantioselectivity.[9][10][11][12] These reactions pivot on a two-stage catalytic Michael addition/condensation strategy.[11][12]
-
Green Catalysis: Novel catalysts, such as acidic magnetic graphene oxide or modified layered double hydroxides (LDHs), are being developed for one-pot pyrazole synthesis in greener solvents like water or water/ethanol mixtures, allowing for easy catalyst recovery and reuse.[13][14][15]
Reaction Mechanism Visualization
The following diagram illustrates the detailed molecular mechanism for the base-catalyzed one-pot synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole from acetophenone and 4-fluorobenzaldehyde.
Conclusion and Outlook
The one-pot synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazoles represents a significant advancement over classical multi-step procedures. By eliminating the need for intermediate isolation, these methods offer improved efficiency, reduced solvent waste, and faster access to libraries of potentially bioactive compounds. The protocols detailed here provide a solid and validated foundation for researchers. The choice between base- and acid-catalyzed methods will depend on substrate compatibility and laboratory preferences. As the field progresses, the adoption of microwave-assisted and advanced catalytic green methodologies will further enhance the sustainable production of these valuable heterocyclic scaffolds for drug discovery and development.
References
- Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
- Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Royal Society of Chemistry.
- Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. Asian Journal of Pharmaceutical and Clinical Research.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors.
- A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. PubMed.
- Synthesis of Pyrazoline Derivatives from Chalcones.
- One‐Pot Catalytic Enantioselective Synthesis of 2‐Pyrazolines. Sci-Hub.
- Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry (RSC Publishing).
- Synthesis and antimicrobial activities of various pyrazolines from chalcones. Innovare Academic Sciences.
- Solvent-free one-pot cyclization and acetylation of chalcones: Synthesis of some 1-acetyl pyrazoles and spectral correlations.
- One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. PubMed.
- Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace.
- Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. Wiley Online Library.
- The synthesis strategy of dihydropyrazole.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. ACS Omega.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. NIScPR.
- What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- The synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (4).
- One-pot green synthesis of pyrazole derivatives using a new acidic magnetic graphene oxide c
- Compound 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. MolPort.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04760E [pubs.rsc.org]
- 10. Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. One‐Pot Catalytic Enantioselective Synthesis of 2‐Pyrazolines / Angewandte Chemie, 2019 [sci-hub.box]
- 12. One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Reaction conditions for hydrazine hydrate and fluorinated chalcones
Application Note: Controlled Cyclocondensation of Fluorinated Chalcones with Hydrazine Hydrate
Abstract
This guide details the optimized reaction conditions for the synthesis of fluorinated 2-pyrazolines via the cyclocondensation of chalcones with hydrazine hydrate. Fluorinated pyrazolines are privileged scaffolds in drug discovery, exhibiting enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. This protocol prioritizes the Glacial Acetic Acid (GAA) mediated pathway due to its dual role as solvent and catalyst, offering superior reproducibility and yield for electron-deficient fluorinated substrates.
Mechanistic Insight & Chemical Logic
The transformation of an
The Reaction Pathway:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the chalcone.[1]
-
Dehydration: Loss of water yields a Hydrazone Intermediate .[1]
-
Cyclization: The second nitrogen attacks the
-carbon of the alkene via a 5-exo-trig cyclization (Michael-type addition). -
Tautomerization: The resulting species rearranges to the stable 2-pyrazoline form.
Note on Fluorine: Fluorine substituents on the chalcone ring (especially para or ortho) are electron-withdrawing. This generally activates the
Figure 1: Mechanistic pathway from chalcone to pyrazoline.[2][3][4][5][6] The electron-withdrawing nature of fluorine facilitates the transition from intermediate to product.
Critical Reaction Parameters
To ensure reproducibility, the following parameters must be controlled.
Solvent System Selection
While ethanol is a common solvent, Glacial Acetic Acid (GAA) is recommended for fluorinated substrates.
-
Why GAA? It acts as both solvent and acid catalyst.[7] The acidity protonates the carbonyl oxygen, increasing electrophilicity, while the solvent properties solubilize the often hydrophobic fluorinated chalcones.
-
Alternative: Ethanol with catalytic NaOH (Base-catalyzed).[1] This is faster but can lead to side reactions (e.g., retro-aldol) or oxidation to pyrazoles if not handled under inert atmosphere.
Stoichiometry
-
Hydrazine Hydrate: Use a 2.0 - 2.5 molar excess .
-
Reasoning: Hydrazine is susceptible to air oxidation and can be lost to the headspace at reflux. Excess ensures the equilibrium drives toward the hydrazone intermediate.
Temperature
-
Reflux (100–118°C for GAA): Essential to overcome the activation energy of the cyclization step. Lower temperatures often result in the isolation of the open-chain hydrazone intermediate rather than the cyclized pyrazoline.
Experimental Protocol
Method A: Acid-Mediated Cyclization (Recommended)
Best for: High purity, stable products, and fluorinated substrates.
Materials:
-
Fluorinated Chalcone (1.0 equiv)[8]
-
Hydrazine Hydrate (80% or 99%) (2.5 equiv)
-
Glacial Acetic Acid (10-15 volumes relative to chalcone mass)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the fluorinated chalcone and Glacial Acetic Acid. Stir until dissolved (gentle heating may be required).
-
Addition: Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours .
-
Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the chalcone spot and the appearance of a fluorescent blue/green spot (characteristic of pyrazolines).
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.[1]
-
Purification: Wash the cake with copious cold water to remove acid traces. Recrystallize from Ethanol or Ethanol/DMF mixtures if the product is highly insoluble.
Method B: Microwave-Assisted Synthesis (Green Alternative)
Best for: Rapid screening and library generation.
-
Mix Chalcone (1 mmol), Hydrazine Hydrate (2 mmol), and Ethanol (2 mL) with 2 drops of GAA in a microwave vial.
-
Irradiate at 140°C for 5–10 minutes .
-
Cool and pour into ice water as above.
Workflow Visualization
Figure 2: Operational workflow for the acid-mediated synthesis of fluorinated pyrazolines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is near room temp or impurities present.[9] | Scratch the side of the beaker with a glass rod to induce nucleation. Cool to 0°C. If oil persists, decant water and recrystallize the oil from minimal hot ethanol. |
| Low Yield | Incomplete cyclization (Hydrazone formation only). | Increase reflux time. Ensure temperature is actually at reflux (check condenser). Add 1-2 drops of conc. HCl if using ethanol solvent. |
| Red/Brown Color | Oxidation of Hydrazine or Pyrazoline. | Pyrazolines can oxidize to Pyrazoles (aromatization) in air. Conduct reaction under Nitrogen atmosphere. Use fresh Hydrazine Hydrate.[10] |
| Starting Material Remains | Fluorine sterics or electronics hindering attack. | If F is in the ortho position, steric hindrance may be high. Switch to Microwave irradiation (Method B) to force the reaction. |
Safety & Handling: Hydrazine Hydrate
Hydrazine Hydrate is a high-risk reagent.[11] Strict adherence to safety protocols is mandatory.
-
Hazards: Highly toxic, corrosive, suspected carcinogen, and skin sensitizer. It is a strong reducing agent and can react violently with oxidizing agents.[9]
-
PPE: Butyl rubber gloves (Latex/Nitrile offer poor protection against hydrazine permeation), chemical splash goggles, and face shield.
-
Engineering Controls: ALWAYS handle in a functioning fume hood.
-
Waste Disposal: Do not pour down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully before disposal, or dispose of as hazardous chemical waste according to local EHS regulations.
References
-
Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of
-unsaturated aldehydes and ketones with hydrazines. Journal of Heterocyclic Chemistry, 42(5), 741–753. Link -
Shelke, S. N., et al. (2010).[12] Synthesis and antimicrobial activity of some new fluoro-substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 20(24), 7200-7204. Link
-
Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry, 47(4), 906–913. Link
-
BenchChem. (2025).[2][13] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Technical Library. Link
-
ThermoFisher Scientific. (2025).[11] Hydrazine Hydrate Safety Data Sheet. Link
Sources
- 1. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arxada.com [arxada.com]
- 10. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for the Synthesis of Dihydropyrazoles
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Chemical Context
Dihydropyrazoles (pyrazolines) are privileged nitrogen-containing heterocyclic scaffolds with profound applications in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and targeted anticancer activities. The premier synthetic route to access these scaffolds is the condensation of
While the fundamental stoichiometry of this reaction remains constant, the solvent system dictates the thermodynamic trajectory, reaction kinetics, regioselectivity, and the environmental footprint of the synthesis. As drug development increasingly prioritizes green chemistry and scalable downstream processing, moving away from traditional volatile organic compounds (VOCs) to recyclable or solvent-free systems has become a critical process optimization step.
Mechanistic Causality: How Solvents Drive the Reaction
The synthesis of dihydropyrazoles is a tandem two-step process. The choice of solvent directly intervenes in the transition states of both steps:
-
Nucleophilic Addition & Condensation: The primary amine of the hydrazine attacks the carbonyl carbon of the chalcone. Elimination of a water molecule yields a hydrazone intermediate[1].
-
Intramolecular Cyclization: The secondary nitrogen of the hydrazone intermediate executes an aza-Michael-type nucleophilic attack on the electrophilic
-carbon of the alkene, closing the five-membered ring[1].
The Role of Glacial Acetic Acid (Traditional)
Glacial acetic acid acts as a dual-purpose solvent and acid catalyst[2]. By protonating the carbonyl oxygen of the chalcone, it significantly increases the electrophilicity of the
The Role of PEG-400 (Green Alternative)
Polyethylene glycol (PEG-400) is a biologically benign, recyclable polymer solvent that operates via phase homogenization[4]. Chalcones are highly hydrophobic and often suffer from poor solubility in standard aqueous or protic media. PEG-400 provides an amphiphilic microenvironment that completely dissolves the organic substrates while remaining fully miscible with water[5]. This unique property creates a self-validating isolation system: upon completion, pouring the PEG-400 reaction mixture into ice water causes the highly hydrophobic dihydropyrazole to instantly precipitate, leaving the solvent and water-soluble byproducts in the aqueous phase for easy recovery[4].
Deep Eutectic Solvents (DES) & Solvent-Free Systems
Modern optimizations utilize Deep Eutectic Solvents (e.g., benzalkonium chloride and urea) which act as hydrogen-bond donors to stabilize the transition state, often coupled with ultrasound irradiation to reduce reaction times to under an hour[2]. Alternatively, solvent-free mechanochemical approaches utilizing biodegradable catalysts like cellulose sulfuric acid (CSA) have demonstrated near-quantitative yields in a matter of minutes[6].
Quantitative Solvent Performance Matrix
To guide process chemists in selecting the appropriate medium, the following table synthesizes the performance metrics of various solvent systems used in dihydropyrazole synthesis.
| Solvent System | Catalyst / Additive | Operating Temp (°C) | Avg. Reaction Time | Avg. Yield (%) | Environmental Impact & Workup |
| Glacial Acetic Acid | None (Self-catalyzed) | 118 (Reflux) | 8 - 15 hours | 70 - 85 | High: Requires alkaline neutralization; VOC emissions. |
| Ethanol / Methanol | NaOH or HCl | 78 (Reflux) | 4 - 8 hours | 65 - 80 | Moderate: Standard VOCs; requires crystallization. |
| PEG-400 | NaOH or Guanidine HCl | 40 - 90 | 15 min - 2 hours | 85 - 95 | Low: Recyclable; simple ice-water precipitation. |
| Solvent-Free | Cellulose Sulfuric Acid | 70 | 3 - 10 min | 90 - 98 | Very Low: No VOCs; catalyst is biodegradable. |
| DES (Benzalkonium/Urea) | Ultrasound (20 kHz) | 80 | 1 - 3 hours | 80 - 92 | Low: Biocompatible; acts as its own catalyst. |
Validated Experimental Protocols
Protocol A: Traditional Acid-Catalyzed Synthesis in Glacial Acetic Acid
Use this protocol when substrates are highly unreactive and require strong electrophilic activation.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the substituted chalcone in 20 mL of glacial acetic acid[2].
-
Reagent Addition: Slowly add 7.5 mmol (1.5 equivalents) of hydrazine hydrate (or substituted phenylhydrazine) dropwise to the stirring solution at room temperature.
-
Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 118 °C) under continuous magnetic stirring for 8 to 15 hours[2].
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (8:2 v/v) solvent system[2]. The disappearance of the UV-active chalcone spot indicates completion.
-
Neutralization & Workup: Cool the mixture to room temperature. Pour the solution slowly into 100 mL of crushed ice-water. Carefully neutralize the excess acetic acid by adding saturated aqueous sodium bicarbonate (
) dropwise until the pH reaches 7.0. -
Isolation: Filter the resulting solid precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure dihydropyrazole[2].
Protocol B: Green Synthesis using Recyclable PEG-400
Use this protocol for scalable, eco-friendly synthesis with pH-sensitive substrates.
-
Reaction Setup: In a 50 mL round-bottom flask, add 15 mL of liquid Polyethylene Glycol 400 (PEG-400)[4].
-
Reagent Addition: Add 5.0 mmol of the substituted chalcone and 7.5 mmol of hydrazine hydrate to the PEG-400. If base catalysis is required for specific electron-rich chalcones, add 1-2 pellets of solid NaOH[4].
-
Cyclization: Stir the mixture vigorously at 40 °C to 90 °C for 15 minutes to 2 hours[4],[5]. The PEG-400 will provide a completely homogenous phase for the hydrophobic reactants.
-
In-Process Monitoring: Confirm the consumption of the chalcone via TLC.
-
Precipitation Workup: Pour the warm reaction mixture directly into 100 mL of ice-cold water[4]. The dihydropyrazole product, being highly hydrophobic, will instantly precipitate as a solid mass.
-
Isolation & Recycling: Filter the solid product under vacuum and wash with cold water. The aqueous filtrate containing the PEG-400 can be subjected to vacuum evaporation to remove the water, leaving the PEG-400 behind for immediate reuse in subsequent synthetic runs[4],[5].
Mechanistic & Workflow Visualization
The following diagram maps the chemical pathway of dihydropyrazole synthesis, highlighting the specific mechanistic interventions provided by different solvent choices.
Mechanistic workflow of dihydropyrazole synthesis highlighting solvent-specific interventions.
References
-
Poly (ethylene glycol) (PEG-400): A green approach towards synthesis of novel pyrazolo [3,4-d] pyrimidin-6-amines derivatives . Scholars Research Library. Available at: [Link]
-
Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES) . Der Pharma Chemica. Available at: [Link]
-
Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives as Promising Bioactive Molecules . Journal of Pharmaceutical Sciences and Computational Chemistry. Available at: [Link]
-
Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives . MDPI. Available at: [Link]
-
An efficient synthesis of novel bis-chalcones and bis-pyrazolines in the presence of cellulose sulfuric acid as biodegradable catalyst under solvent-free conditions . SciELO. Available at:[Link]
-
Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2 . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of nitrogen-containing heterocycles. The synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (a fluorinated pyrazoline derivative) is a classic two-stage process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation with hydrazine hydrate[1].
However, achieving high yields (>85%) requires strict control over reaction equilibrium, solvent dynamics, and atmospheric conditions. We do not just follow recipes here; we engineer self-validating chemical systems. Below is your comprehensive troubleshooting guide, optimized parameters, and a self-validating protocol to ensure experimental success.
I. Synthesis Workflow & Mechanistic Pathway
To understand where your yield is dropping, you must first visualize the mechanistic pathway. The cyclization relies on a nucleophilic attack (aza-Michael addition) by hydrazine on the
Two-stage synthesis workflow for 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.
II. Quantitative Optimization Data
Recent Design of Experiments (DoE) methodologies have systematically mapped the optimal conditions for pyrazoline synthesis[2]. Compare your current parameters against this validated data matrix:
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Solvent | Glacial Acetic Acid | Ethanol + Catalytic AcOH | Prevents unwanted N-acetylation while providing necessary protonation for carbonyl activation. | >85% |
| Hydrazine | 1.0 - 1.2 equivalents | 3.0 equivalents | Drives the equilibrium forward; compensates for reagent volatility at reflux temperatures[2]. | 80–94% |
| Temperature | Room Temperature | 80°C (Reflux) | Overcomes the activation energy barrier required for the final ring-closure step. | N/A |
| Time | 4 - 8 hours | 24 hours | Ensures complete conversion of the transient hydrazone intermediate into the closed ring[2]. | ~90% |
III. Troubleshooting FAQs
Q1: My cyclocondensation yield is stuck below 40% despite prolonged reflux. What is causing this? Causality: The most common culprit is hydrazine depletion. Hydrazine hydrate is highly volatile. If you are using a stoichiometric 1:1 ratio, a significant portion evaporates before the cyclization completes, stalling the reaction at the open-chain hydrazone intermediate. Solution: Increase your hydrazine hydrate to 3.0 equivalents [2]. This excess acts as a thermodynamic driver, pushing the equilibrium entirely toward the closed pyrazoline ring.
Q2: NMR analysis shows a mixture of my target 1H-pyrazole and an N-acetylated byproduct. How do I control this? Causality: Many legacy protocols suggest running the cyclocondensation in pure glacial acetic acid or propionic acid[3]. While this accelerates the reaction, the acid acts as an acylating agent under prolonged reflux, reacting with the secondary amine (N1) of the newly formed pyrazoline to form N-acetylpyrazolines. Solution: If your target is strictly the unsubstituted 1H-pyrazole, switch your bulk solvent to absolute ethanol and use only 3–5 drops of glacial acetic acid as a Brønsted acid catalyst[1].
Q3: My product is darkening over time, and LC-MS shows a mass [M-2]. What is happening? Causality: Pyrazolines (4,5-dihydro-1H-pyrazoles) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, spontaneously dehydrogenating into fully aromatic pyrazoles[4]. Solution: Conduct the cyclocondensation under an inert nitrogen or argon atmosphere. Store the final purified crystals in amber vials flushed with argon at 4°C.
Logical troubleshooting tree for resolving low yield and impurity issues.
IV. Self-Validating Experimental Protocol
To guarantee reproducibility, use this self-validating methodology for synthesizing 3-phenyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.
Phase 1: Chalcone Preparation (Claisen-Schmidt Condensation)
-
Reagent Mixing: Dissolve 10 mmol of 4-fluorobenzaldehyde and 10 mmol of acetophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask[1].
-
Catalysis: Place the flask in an ice bath (0–5°C). Slowly add 10 mL of a 10% NaOH aqueous solution dropwise.
-
Causality: Maintaining a low temperature during base addition prevents side reactions like the Cannizzaro reaction or aldol self-condensation.
-
-
Reaction: Stir at room temperature for 8 hours.
-
Isolation: Filter the precipitated chalcone, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol.
Phase 2: Cyclocondensation (Pyrazoline Formation)
-
Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the purified fluorinated chalcone in 25 mL of absolute ethanol[1].
-
Atmosphere: Flush the system with Nitrogen gas for 5 minutes to displace oxygen[4].
-
Reagent Addition: Add 15 mmol (3.0 equivalents) of hydrazine hydrate (80% or 98% w/w) dropwise via syringe[2].
-
Causality: Dropwise addition prevents localized exothermic spikes that can degrade the hydrazine.
-
-
Activation: Add 4 drops of glacial acetic acid.
-
Causality: This protonates the carbonyl oxygen of the chalcone, drastically increasing its electrophilicity for the initial nucleophilic attack.
-
-
Reflux: Heat the mixture to 80°C and reflux for 24 hours[2].
-
Self-Validation Checkpoint: At hour 20, spot the reaction mixture on a silica TLC plate alongside the starting chalcone. Illuminate the plate with a 365 nm UV lamp. Validation: The formation of the pyrazoline is confirmed by a distinct, brilliant blue/green photoluminescence under UV light, a characteristic optical property of 5-phenyl-substituted pyrazolines that is entirely absent in the precursor chalcone[3].
-
Isolation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Collect the precipitate via vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.
V. References
1.[3] Synthesis and Crystal Structures of N-Substituted Pyrazolines - nih.gov. 3 2.[2] High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - rsc.org. 2 3.[1] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones - benchchem.com. 1 4.[4] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - mdpi.com.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01684C [pubs.rsc.org]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Welcome to the technical support center for the purification of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the purification of this pyrazoline derivative. This resource is structured in a practical question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) on Purification Issues
Q1: My crude product is a persistent, non-crystallizing oil. What is causing this and how can I obtain a solid?
A1: This phenomenon, known as "oiling out," is a common issue in the recrystallization of pyrazoline derivatives.[1] It typically occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice.
-
Causality: The synthesis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole commonly involves the cyclization of a chalcone intermediate (e.g., (E)-1-aryl-3-(4-fluorophenyl)prop-2-en-1-one) with hydrazine.[2][3][4] Unreacted chalcone, hydrazine, or various side products can act as impurities that disrupt the crystal lattice formation, leading to an oily precipitate.[1]
-
Immediate Solution:
-
Re-heat the oil-solvent mixture until a homogenous solution is formed.
-
Add a small amount of additional hot solvent to reduce saturation.
-
Allow the solution to cool very slowly. An insulated container or a dewar can facilitate slow cooling to room temperature before any refrigeration. Rapid cooling is a primary cause of oiling out.[1]
-
If oiling persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
If these steps fail, a more thorough purification method, such as column chromatography, is recommended before attempting recrystallization again.
Q2: After purification, my yield is significantly lower than expected. Where could I be losing my product?
A2: Low recovery is a multifaceted problem that can arise at several stages of the purification process. Key areas of product loss include physical transfers, incomplete precipitation, and suboptimal chromatographic separation.
-
During Recrystallization:
-
Incomplete Crystallization: Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.
-
Premature Crystallization: The compound crystallizes during hot filtration (if performed to remove solid impurities), leading to loss on the filter paper. Use of a pre-heated funnel can prevent this.[1]
-
Loss During Transfers: Product is lost on glassware during transfers. Always rinse flasks and filtration apparatus with a small amount of the cold recrystallization solvent and add these rinsings to your main filtrate to recover adhered product.[1]
-
-
During Column Chromatography:
-
Co-elution: The desired compound and impurities are not fully separated, leading to the discarding of mixed fractions and a lower yield.[1] Optimization of the eluent system is critical.
-
Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the acidic silica gel. Deactivating the silica with a base like triethylamine can mitigate this.[5]
-
Q3: My purified compound's characterization data (e.g., NMR) suggests it is degrading. How stable is 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole and how should I handle it?
A3: Pyrazolines (4,5-dihydro-1H-pyrazoles) are generally stable heterocyclic compounds.[6][7][8] However, they are susceptible to certain degradation pathways, primarily oxidation.
-
Oxidative Aromatization: The most common degradation pathway for pyrazolines is oxidation to the corresponding pyrazole.[9][10] This can be facilitated by exposure to air (oxygen), heat, or certain oxidizing agents. In some synthetic procedures, this oxidation is even performed intentionally using reagents like glacial acetic acid at high temperatures to yield the pyrazole derivative.[9][11]
-
Hydrolytic Stability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other degradation. Forced degradation studies under various pH conditions are often performed to establish a compound's stability profile.[12]
Best Practices for Handling and Storage:
-
Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the compound in a cool, dark place, such as a refrigerator or freezer.
-
Avoid prolonged heating of solutions. When concentrating a solution, use a rotary evaporator at a moderate temperature.
In-Depth Troubleshooting and Protocols
Issue 1: Failure to Purify by Recrystallization
If initial attempts at recrystallization result in oiling out or yield a product of insufficient purity (as determined by TLC or ¹H NMR), a systematic approach is required.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 3. ijirt.org [ijirt.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolines: a biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Asymmetric Synthesis of Chiral 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and stereochemical challenges associated with synthesizing enantiopure 4-fluorophenyl-substituted 2-pyrazolines.
The 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold is a privileged pharmacophore, heavily utilized in the development of nNOS inhibitors, anti-inflammatory agents, and antimycobacterials[1]. However, introducing a 4-fluorophenyl group at the C5 stereocenter introduces unique electronic demands that frequently disrupt enantioselective ring closures. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you achieve >95% enantiomeric excess (ee).
Experimental Workflow & Mechanistic Activation
To achieve high enantioselectivity, we rely on the bifunctional activation provided by Chiral Phosphoric Acids (CPAs), such as (R)-TRIP. The CPA catalyst creates a highly ordered transition state via a dual hydrogen-bonding network, locking the conformation of the fluorinated hydrazone intermediate and shielding one enantioface during the critical C-N bond formation [2].
Fig 1. Bifunctional activation mode of the CPA catalyst ensuring high enantiomeric excess.
Self-Validating Protocol: Enantioselective Organocatalytic Cyclization
This protocol describes the asymmetric Michael-addition/cyclization cascade of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one with phenylhydrazine. Every step includes a validation checkpoint to ensure the integrity of the catalytic system.
Step 1: Substrate Activation & Dehydration
-
Action: Dissolve 1.0 mmol of the 4-fluoro-chalcone substrate in 10 mL of anhydrous Toluene.
-
Causality: Toluene is a low-dielectric solvent that prevents the disruption of the catalyst's hydrogen-bonding network.
-
Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Moisture must be <50 ppm. Excess water will competitively bind to the CPA catalyst, leading to a racemic background reaction.
Step 2: Catalyst Introduction
-
Action: Add 5 mol% of (R)-TRIP catalyst. Stir at 25 °C for 10 minutes to ensure complete homogeneous dissolution.
Step 3: Cryogenic Control
-
Action: Cool the reaction vessel to -20 °C.
-
Causality: Lowering the thermal energy of the system maximizes the free energy difference (
) between the diastereomeric transition states, favoring the desired enantiomer. -
Validation Checkpoint: Monitor the internal temperature using a PTFE-coated thermocouple. Do not proceed until the internal temperature has stabilized at -20 °C for at least 15 minutes to prevent localized thermal hotspots.
Step 4: Hydrazine Addition & Cyclization
-
Action: Add 1.1 mmol of phenylhydrazine dropwise via a syringe pump over 30 minutes. Stir at -20 °C for 24 hours.
-
Validation Checkpoint: At 12 hours, pull a 10 µL aliquot, quench in 1 mL of hexane, and run a rapid TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active enone spot (Rf ~0.6) and the appearance of a strongly fluorescent blue spot under 254 nm UV (Rf ~0.4) confirms the formation of the pyrazoline core.
Step 5: Quench and Isolation
-
Action: Quench the reaction strictly at -20 °C with 5 mL of saturated aqueous NaHCO3. Extract with dichloromethane, dry over Na2SO4, and purify via silica gel flash chromatography.
Fig 2. End-to-end self-validating workflow for the asymmetric synthesis of 4-fluorophenyl pyrazolines.
Quantitative Data: Optimization of Reaction Parameters
The table below summarizes our internal validation data regarding how solvent dielectric constants and temperature affect the stereocontrol of the 4-fluorophenyl derivative.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-BINOL-CPA | DCM | 25 | 85 | 45 |
| 2 | (R)-TRIP | DCM | 25 | 88 | 72 |
| 3 | (R)-TRIP | Toluene | 25 | 90 | 85 |
| 4 | (R)-TRIP | Toluene | -20 | 92 | 96 |
| 5 | (R)-TRIP | THF | -20 | 60 | 50 |
Table 1: Impact of solvent and temperature on the yield and enantioselectivity. Entry 4 represents the optimized conditions.
Troubleshooting Guide & FAQs
Q: Why is my enantiomeric excess (ee) plateauing at 60-70% despite lowering the temperature to -20 °C? A: This is a classic symptom of a competitive, uncatalyzed background reaction caused by solvent interference. If you are using polar solvents like THF or DMF (Table 1, Entry 5), the solvent molecules possess high hydrogen-bond acceptor capabilities. They disrupt the delicate H-bonding network between the CPA catalyst and the hydrazone intermediate, forcing the reaction through an uncoordinated, racemic transition state. Actionable Fix: Switch to a non-polar aromatic solvent like Toluene. Its low dielectric environment strengthens the critical dual hydrogen bonds in the transition state, effectively locking the conformation.
Q: I am observing poor regioselectivity, with significant formation of the 3-pyrazoline isomer instead of the desired 2-pyrazoline (4,5-dihydro-1H-pyrazole). How can I fix this? A: The formation of the 3-pyrazoline (2,3-dihydro-1H-pyrazole) over the 2-pyrazoline is driven by the migration of the endocyclic double bond, a process highly sensitive to the pH of the reaction medium [3]. While the 2-pyrazoline is thermodynamically more stable due to conjugation with the N1 lone pair and the C3 substituent, excess basic additives or prolonged heating can trap the kinetic 3-pyrazoline product. Actionable Fix: Ensure strict control of basic additives. If you must use a base to neutralize hydrochloride salts of hydrazines, use a stoichiometric amount of a mild, sterically hindered base (e.g., DIPEA) rather than strong inorganic bases. Always quench the reaction cold (≤ 0 °C) to prevent thermal isomerization.
Q: The 4-fluorophenyl substrate gives consistently lower yields and slower reaction kinetics compared to the unsubstituted phenyl analogue. What is the mechanistic cause?
A: The causality lies in the conflicting electronic effects of the fluorine atom. The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), but simultaneously donates electron density via resonance (+R) into the ortho/para positions. During the intramolecular cyclization, the
Q: Can I scale up this asymmetric cyclization from milligram to multigram scale without losing enantioselectivity? A: Yes, but mass and heat transfer become critical failure points. The enantioselectivity of this reaction is highly temperature-dependent. In a batch reactor, localized heating (exotherms) during the addition of hydrazine can cause a severe drop in ee. Actionable Fix: Pre-cool all reagents to the target cryogenic temperature (-20 °C) before mixing. Use a jacketed reactor and a syringe pump for the slow addition of the substrate over 2–3 hours to maintain a perfectly uniform temperature profile.
Q: How do I accurately measure the enantiopurity of the 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for these heterocycles. Actionable Fix: Use a Chiralpak IC or AD-H column. A typical mobile phase is n-hexane/isopropanol (99:1 v/v) at a flow rate of 1.0 mL/min. The 4-fluorophenyl derivative exhibits excellent baseline separation under these conditions, with the major (R)-enantiomer typically eluting first depending on the specific stationary phase [2].
References
-
Hu, F., Zhang, H., Chu, Y.-P., & Hui, X.-P. (2022). "Efficiently enantioselective synthesis of pyrazolines and isoxazolines enabled by iridium-catalyzed intramolecular allylic substitution reaction." Organic Chemistry Frontiers, 9(10), 2734-2738. URL:[Link]
-
Arias, F., et al. (2004). "4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships." Journal of Medicinal Chemistry, 47(23), 5641-5650. URL:[Link]
-
de la Hoz, A., et al. (2021). "3-Pyrazolines (2,3-dihydro-1H-pyrazoles): synthesis, reactivity, and physical and biological properties." Arkivoc, ix, 75-129. URL:[Link]
Sources
Technical Support Center: Solubility Optimization for Fluorinated Pyrazolines
Ticket ID: #SOL-FP-001 Subject: Troubleshooting precipitation and non-specific binding of fluorinated pyrazolines in biological assays. Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division.
Executive Summary: The Fluorine Paradox
You are likely encountering the "Fluorine Paradox." In medicinal chemistry, fluorination (e.g.,
Fluorinated pyrazolines are particularly notorious. The pyrazoline core is rigid, and the addition of fluorine atoms increases the compound's lipophilicity (LogP) and lattice energy. When you dilute a DMSO stock of these compounds into an aqueous assay buffer, they often "crash out" (precipitate) or form colloidal aggregates. This leads to:
-
False Negatives: The compound is not in solution to hit the target.
-
False Positives: Colloidal aggregates sequester enzymes (Pan-Assay Interference Compounds or PAINS).
-
Erratic Data: High variability between technical replicates due to non-specific binding (NSB) to plasticware.
This guide provides a validated workflow to diagnose and resolve these issues.
Module 1: Diagnostic Workflow
Before altering your assay, you must confirm if the issue is Solubility (precipitation) or Adsorption (sticking to the plate).
Visualizing the Problem
Use this decision tree to diagnose your assay failure.
Figure 1: Diagnostic decision tree for distinguishing between precipitation events and surface adsorption issues.
Module 2: The Solvent Matrix & Formulation
Standard protocols often use 100% DMSO stocks diluted to 0.1–1% final concentration. For fluorinated pyrazolines, this is often insufficient . The hydrophobic "shock" of entering the aqueous buffer causes immediate precipitation.
The Solution: The "Cyclodextrin Shift"
Instead of relying solely on DMSO, use 2-Hydroxypropyl-
Protocol: Preparing a Cyclodextrin-Enhanced Stock
Rationale: This method prevents the "crash" event during dilution.
-
Primary Stock: Dissolve pyrazoline in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).
-
Intermediate Stock (The Critical Step):
-
Prepare a 20% (w/v) HP-
-CD solution in your assay buffer. -
Dilute the DMSO stock 1:20 into this CD solution.
-
Result: 0.5 mM compound in 5% DMSO + 19% HP-
-CD. -
Sonicate for 10 minutes to encourage inclusion complex formation.
-
-
Final Assay Dilution: Dilute the Intermediate Stock into the final assay media.
-
Final conditions: Compound at
, DMSO < 0.25%, HP- -CD ~1%.
-
Comparative Solubility Data
Typical solubility improvements for a fluorinated pyrazoline (MW ~450, cLogP 4.2).
| Solvent System | Kinetic Solubility ( | Cellular Toxicity Risk | Verdict |
| PBS (Buffer only) | < 1.0 | None | Fail (Precipitation) |
| PBS + 1% DMSO | ~ 5.0 | Low | Fail (Likely Crash) |
| PBS + 5% PEG400 | ~ 15.0 | Moderate | Marginal |
| PBS + 2% HP- | > 100 | Very Low | Pass (Recommended) |
Module 3: Surface Chemistry (Non-Specific Binding)
Fluorinated compounds are "sticky." They bind to the polystyrene of standard microplates, effectively removing the drug from the solution before it interacts with the biological target.
Troubleshooting Steps:
-
Plate Material: Switch from standard Polystyrene (PS) to Polypropylene (PP) or Non-Binding Surface (NBS) plates. Fluorine has high affinity for PS; PP reduces this significantly.
-
Surfactants: Add 0.01% Tween-20 or Triton X-100 to the assay buffer. This satisfies the surface energy of the plastic, preventing the drug from binding.
-
Warning: Ensure the surfactant does not lyse your cells or denature your protein target.
-
-
Acoustic Ejection: If possible, use acoustic liquid handling (e.g., Echo systems). This eliminates tip-based loss where hydrophobic compounds stick to pipette tips.
Module 4: Standardized Protocol - Kinetic Solubility Assay
To validate your compound's behavior, run this assay before any biological testing.
Method: Laser Nephelometry (Light Scattering) Objective: Determine the concentration at which the compound precipitates (Solubility Limit).[2]
-
Preparation: Prepare a 10 mM stock of the fluorinated pyrazoline in DMSO.
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Titration:
-
Add 198
L of Assay Buffer (e.g., PBS pH 7.4) to wells. -
Add 2
L of compound stock (serially diluted in DMSO) to achieve final concentrations of 100, 50, 25, 12.5, 6.25 M. -
Control: 1% DMSO in Buffer (Blank).
-
-
Incubation: Shake at 600 rpm for 90 minutes at room temperature.
-
Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (Turbidity).
-
Analysis:
-
Plot Signal vs. Concentration.[2]
-
The "point of inflection" where the signal spikes above baseline is your Kinetic Solubility Limit .
-
Figure 2: Workflow for Kinetic Solubility Determination via Nephelometry/Turbidimetry.
Frequently Asked Questions (FAQ)
Q: Can I just use BSA (Albumin) to solubilize my compound?
A: Proceed with caution. While BSA solubilizes lipophilic compounds, it acts as a "sink." The fluorinated pyrazoline will bind tightly to the BSA. If your assay measures free drug concentration, BSA will artificially lower your potency (shift
Q: My compound is fluorescent. Can I use that to measure solubility? A: Yes. Pyrazolines are often fluorescent.[3] If you see a sudden "quenching" of fluorescence or a massive red-shift in emission upon dilution, this indicates Aggregation-Induced Quenching (AIQ) . This confirms precipitation without needing a nephelometer.
Q: What is the maximum DMSO concentration for cell-based assays? A: Generally 0.5% (v/v) . Above 1%, DMSO permeabilizes cell membranes and induces cytotoxicity, which can be mistaken for compound activity. Always run a "DMSO-only" control at the highest concentration used.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Assays).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods.
Sources
Technical Support Center: 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole Production
Status: Online | Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SC-PYR-4F-2026 Subject: Scale-up troubleshooting, impurity control, and safety protocols.
Welcome to the Process Chemistry Support Hub.
You have reached the advanced support tier for heterocyclic synthesis. Based on your inquiry regarding 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole , you are likely transitioning from medicinal chemistry (milligram scale) to process development (gram/kilogram scale).
This molecule is a classic pyrazoline scaffold, often used as a precursor for MAO-B inhibitors, anti-inflammatory agents, or agrochemicals. The presence of the 4-fluorophenyl group at the 5-position introduces specific challenges regarding crystallinity and solubility that differ from non-fluorinated analogs.
Below is your customized troubleshooting dossier.
Module 1: Critical Safety & Thermal Management
"The reaction behaves differently at 100g than it did at 100mg."
Q: Why did my reaction exotherm spike dangerously upon hydrazine addition?
A: The condensation of hydrazine with
-
The Mechanism: The reaction proceeds via a Michael addition followed by cyclization. The initial attack of hydrazine on the
-carbon is the heat-generating step. -
The Fix (Dosing Protocol):
-
Do not add hydrazine in one shot.
-
Use a semi-batch mode : Dissolve the chalcone in Ethanol (EtOH) or Acetic Acid (AcOH) and bring to reaction temperature.
-
Dose Hydrazine Hydrate (60-80% solution) slowly via a peristaltic pump or dropping funnel.
-
Metric: Maintain dosing rate such that
relative to the setpoint.
-
Q: I am using Hydrazine Hydrochloride to avoid handling the free base. Is this safer?
A: Counter-intuitively, NO.
While the solid salt seems safer to handle, chloride ions (
-
Recommendation: If you must use the salt, you must buffer the system with a base (e.g., Sodium Acetate or
) to neutralize the HCl immediately. However, for scale-up, Hydrazine Hydrate (64% or 80%) is preferred due to atom economy and easier workup, provided you use closed-system dosing.
Module 2: Purity & The "Oxidation" Trap
"My product is turning yellow/brown and melting point is dropping."
Q: Why does my pyrazoline contain 10-15% of the aromatic pyrazole impurity?
A: 4,5-dihydro-1H-pyrazoles (pyrazolines) are thermodynamically unstable relative to their fully aromatic counterparts (pyrazoles). The driving force is aromatization.
-
The Trigger: Exposure to air (Oxygen), light, or excessive heating facilitates oxidative dehydrogenation. The 4-fluorophenyl group is electron-withdrawing, which can slightly acidify the benzylic protons at C5, making the molecule more susceptible to radical abstraction and subsequent oxidation.
-
The Fix:
-
Inertion: Run the reaction under a strict Nitrogen or Argon blanket.
-
Degassing: Sparge your reaction solvents with
for 30 minutes prior to heating. -
Workup Speed: Do not leave the crude solid wet with solvent in open air. Dry immediately under vacuum.
-
Q: How do I remove the aromatic pyrazole impurity if it forms?
A: Separation is difficult because the polarity difference is often minimal.
-
Strategy: Recrystallization is superior to chromatography at scale.
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane. The planar, aromatic pyrazole often has lower solubility in cold alcohols than the "kinked" 3D structure of the pyrazoline.
-
Check: Use
-NMR. The fluorine shift on the aromatic pyrazole ring will differ distinctively from the pyrazoline ring due to the change in ring current and hybridization.
Module 3: Isolation & "Oiling Out"
"I can't filter it; it's a sticky gum."
Q: My product oils out during crystallization. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the product comes out of solution as a liquid droplet before it crystallizes.[1] This is common with fluorinated intermediates due to their low melting points and lipophilicity.
-
Troubleshooting Protocol:
-
Seeding: You must retain a small amount of pure solid from a previous batch. Add seeds at
above the cloud point. -
Solvent Switch: If using EtOH/Water, you likely added water too fast.
-
Correct: Dissolve in hot EtOH. Cool to
. Add seeds. Add water very slowly (over 2 hours) to lower solubility without shocking the system.
-
-
Agitation: Increase stir speed to prevent oil droplets from coalescing into a "puck" at the bottom.
-
Visualizing the Process
Diagram 1: Reaction Mechanism & Impurity Pathways
This diagram illustrates the desired cyclization versus the unwanted oxidative aromatization.
Caption: Pathway A (Green) is the desired synthesis. Pathway B (Red) represents the oxidative degradation to the aromatic pyrazole, which must be suppressed via inert atmosphere.
Diagram 2: Scalable Production Workflow
Standardized unit operations for 100g - 1kg scale.
Caption: Operational workflow emphasizing controlled dosing and thermal management during the critical hydrazine addition step.
Standardized Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (assuming phenyl at pos 3 for context, adaptable to other R groups). Scale: 100g Input.
| Parameter | Specification | Reason |
| Solvent | Ethanol (Absolute) or Glacial Acetic Acid | Ethanol is greener; AcOH is faster (catalytic).[2] |
| Stoichiometry | Chalcone (1.0 eq) : Hydrazine (2.0 - 2.5 eq) | Excess hydrazine drives completion; easy to wash out. |
| Temperature | Reflux ( | Required for cyclization energy barrier. |
| Atmosphere | Nitrogen ( | CRITICAL: Prevents oxidation to pyrazole. |
| Quench | Water (Ice cold) | Precipitates the lipophilic fluorinated product. |
Step-by-Step:
-
Preparation: Charge a 2L jacketed reactor with 4-fluorochalcone (100g) and Ethanol (600 mL) . Initiate stirring (300 RPM) and
sparging. -
Heating: Heat the slurry to
until fully dissolved. -
Addition: Add Hydrazine Hydrate (80%, ~50 mL) dropwise over 45 minutes. Note: Monitor internal temp; do not exceed
during addition. -
Reaction: Heat to reflux (
) for 4-6 hours.-
IPC (In-Process Control): Check TLC (Hexane:EtOAc 3:1). Look for disappearance of yellow chalcone spot.
-
-
Workup:
-
Cool reactor to
. -
Add Seed Crystals (0.1g) . Stir for 30 mins.
-
Cool to
over 2 hours. -
Add Water (200 mL) slowly to complete precipitation.
-
-
Filtration: Filter the white/off-white solid. Wash with Cold 50% EtOH/Water (200 mL) to remove residual hydrazine.
-
Drying: Dry in a vacuum oven at
for 12 hours. Do not exceed to prevent oxidation.
References
-
Safe Scale-Up of Hydrazine Condensations: Organic Process Research & Development. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. [Link][3]
-
Pyrazoline Oxidation Mechanism: Molecules. Synthesis and Oxidative Aromatization of Pyrazolines. [Link][4][5]
-
General Pyrazole Synthesis Reviews: Organic Chemistry Portal. Synthesis of Pyrazoles and Pyrazolines. [Link]
-
Fluorinated Heterocycles: Beilstein Journal of Organic Chemistry. Recent advances in the synthesis of fluorinated pyrazoles. [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectral Interpretation of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Executive Summary
The 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for NSAIDs, anticancer agents, and MAO-B inhibitors. However, validating its synthesis from chalcone precursors presents a specific analytical challenge: distinguishing the newly formed chiral center and diastereotopic protons from unreacted starting material or oxidized pyrazole impurities.
This guide provides a comparative structural analysis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole . It moves beyond basic peak listing to explain the causality of the AMX spin system and provides a self-validating protocol for confirming cyclization efficiency.
Part 1: Comparative Analysis – Target vs. Alternatives
In process development, the primary "alternatives" are the chemical states preceding or succeeding the target molecule. You must differentiate the target (Pyrazoline) from the precursor (Chalcone) and the over-oxidized impurity (Pyrazole).
Table 1: Spectral Fingerprint Comparison
| Feature | Precursor: Chalcone (Alternative A) | Target: Pyrazoline (Active Scaffold) | Impurity: Pyrazole (Oxidized Form) |
| Hybridization | |||
| Key Signals | Vinylic doublets ( | AMX Aliphatic System ( | Aromatic Singlet ( |
| Chemical Shift | |||
| Coupling ( | None (Singlet) | ||
| Chirality | Achiral | Chiral Center at C-5 | Achiral (Planar) |
Critical Insight: The disappearance of the large trans-coupling (
Hz) and the emergence of the AMX pattern is the definitive "Go/No-Go" signal for reaction completion.
Part 2: Deep Dive – The AMX Spin System
The defining feature of the 4,5-dihydro-1H-pyrazole ring is the non-equivalence of the protons at position 4 and 5. Due to the chiral center at C-5, the two protons at C-4 become diastereotopic (magnetically non-equivalent), creating an AMX (or ABX) spin system.
The Mechanism of Splitting[4]
-
H-5 (The X spin): The proton at the chiral center. It is deshielded by the adjacent nitrogen and the aromatic ring.
-
H-4a (The A spin): Protons cis to the aryl group.
-
H-4b (The M spin): Protons trans to the aryl group.
Graphviz Diagram: AMX Logic Tree
The following diagram illustrates the splitting logic required to assign these signals.
Figure 1: Decision tree for assigning the AMX protons in a pyrazoline ring.
Detailed Assignment Table
| Proton | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H-5 | 4.80 – 5.50 | dd | Chiral center. Deshielded by Ar ring and N. | |
| H-4a | 3.40 – 3.80 | dd | Diastereotopic methylene. Cis-coupling is typically larger in this ring system. | |
| H-4b | 2.80 – 3.10 | dd | Diastereotopic methylene. Trans-coupling. |
Part 3: The Fluorine Signature ( Coupling)
The 4-fluorophenyl group provides a secondary verification layer. Fluorine (
-
Symmetry: The 4-F-phenyl group has a plane of symmetry, making the protons AA'BB'X (where X is Fluorine).
-
Coupling Constants:
-
Ortho Protons (to F): exhibit
Hz. -
Meta Protons (to F): exhibit
Hz.
-
-
Appearance: In a 300-400 MHz instrument, this often appears as a "pseudo-quartet" or complex multiplet in the
7.0–7.2 range, distinct from the standard multiplets of a non-fluorinated phenyl ring.
Part 4: Experimental Protocol
Synthesis Workflow (Verification Context)
To ensure the NMR data is relevant, the synthesis must follow a standard cyclization pathway.
Figure 2: Cyclocondensation pathway generating the target scaffold.
NMR Sample Preparation
-
Solvent Selection:
-
CDCl3: Good for resolution of the AMX system. The N-H proton is often broad or invisible due to exchange.
-
DMSO-d6: Required if you need to visualize the N-H proton (usually appears as a broad singlet or doublet at
7.0–8.0 ppm depending on concentration).
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaOH residues) which can cause line broadening.
Data Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (ns): 16 (sufficient for >95% purity).
-
Delay (d1): Set to
2.0 seconds to ensure full relaxation of the isolated H-5 proton.
References
-
Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of
-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Journal of Heterocyclic Chemistry, 39(1), 1-13. Link -
Hassan, S. Y. (2013). Synthesis, characterization and biological evaluation of some new pyrazoline derivatives. Journal of Saudi Chemical Society, 17(2), 217-224. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on AMX systems and Fluorine coupling).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3215 (Analog Reference). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazolines and Mass Spectrometry
Pyrazolines are a class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of many biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] Consequently, fluorinated pyrazolines are of significant interest in the development of novel therapeutics.[3]
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of synthesized compounds.[4][5] The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used for its identification. Understanding these patterns is crucial for researchers working with novel chemical entities. This guide will delve into the characteristic fragmentation pathways of pyrazolines and explore how the presence of fluorine substituents modifies these patterns.
Fundamental Fragmentation of the Pyrazoline Core
Under electron impact (EI) ionization, the fragmentation of the pyrazoline ring is a well-studied process. The fragmentation pathways are highly dependent on the substituents and their positions on the heterocyclic ring.[6] A common feature is the cleavage of the N-N bond, which is often a key initiation step in the fragmentation cascade.[7] The stability of the resulting fragments dictates the major peaks observed in the mass spectrum.
For a typical 1,3,5-triaryl-2-pyrazoline, the molecular ion peak (M+) is often observed, and its fragmentation can proceed through several pathways, including cleavage of the pyrazoline ring to form substituted styrenes, anilines, and other characteristic fragments.
The Influence of Fluorine Substitution on Pyrazoline Fragmentation
The introduction of fluorine atoms, either as part of a fluoroaryl substituent or a trifluoromethyl group, significantly influences the fragmentation of the pyrazoline core. The high electronegativity of fluorine can direct fragmentation pathways and lead to the formation of unique, diagnostically useful ions.
Fragmentation of Pyrazolines with Fluoroaryl Substituents
When a fluorophenyl group is present, a common fragmentation is the loss of this group or fragments containing it. The presence of the C-F bond, which is the strongest single bond to carbon, can also lead to rearrangements and the elimination of neutral molecules like HF, although this is less common with aryl fluorides compared to alkyl fluorides. The mass spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, a related pyrazole, showed a prominent molecular ion peak, indicating the stability of the fluorinated aromatic system.[8]
Fragmentation of Pyrazolines with Trifluoromethyl (CF3) Groups
The trifluoromethyl group is a strong electron-withdrawing group and its presence has a profound effect on fragmentation. The fragmentation of compounds containing a CF3 group often involves the loss of the CF3 radical (a loss of 69 Da). The stability of the CF3 radical makes this a favorable fragmentation pathway. In the mass spectra of trifluoromethyl-substituted pyrazoles and pyrazolines, ions corresponding to [M-CF3]+ are frequently observed.[2][9]
For example, the ESI-MS of trans-4-benzoyl-1,5-diphenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole showed a protonated molecular ion [M+H]+ at m/z 395.2.[9] Further fragmentation of such an ion in MS/MS experiments would be expected to show the characteristic loss of the CF3 group.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrazolines
The key differences in the fragmentation patterns between fluorinated and non-fluorinated pyrazolines can be summarized as follows:
| Feature | Non-Fluorinated Pyrazolines | Fluorinated Pyrazolines |
| Molecular Ion | Typically observed, with its stability depending on the substituents. | Often a prominent peak, especially with aryl fluorine substitution, reflecting the stability of the C-F bond.[8] |
| Key Fragmentation Pathways | Cleavage of the pyrazoline ring, loss of substituents from the aryl rings.[6] | In addition to ring cleavage, characteristic losses of fluorine-containing fragments are observed. |
| Characteristic Neutral Losses | Loss of H, CH3, phenyl radicals, etc., depending on the substitution. | Loss of F, HF (less common for aryl fluorides), CF3 (for trifluoromethylated compounds).[2][9] |
| Diagnostic Fragment Ions | Ions corresponding to the substituted styrenes and anilines that form the pyrazoline. | Ions resulting from the loss of fluorine-containing moieties, such as [M-CF3]+.[9] |
Experimental Protocol for Mass Spectrometry Analysis
The following is a general procedure for the analysis of pyrazoline derivatives by mass spectrometry, based on methodologies reported in the literature.[4][5][8][9]
Objective: To obtain the mass spectrum of a synthesized pyrazoline derivative for structural confirmation.
Materials:
-
Synthesized pyrazoline compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., LC-MS with ESI or EI source, GC-MS)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the pyrazoline compound (approximately 1 mg) in 1 mL of an appropriate solvent to create a stock solution.
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL for analysis.
-
-
Instrumentation Setup (for LC-MS with ESI):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typical for pyrazolines.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan from m/z 50 to a value sufficiently above the expected molecular weight of the compound.
-
For tandem MS (MS/MS), select the protonated molecular ion [M+H]+ as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak ([M]+ for EI, [M+H]+ for ESI).
-
Analyze the fragmentation pattern and compare it with the expected fragmentation based on the compound's structure.
-
For fluorinated compounds, specifically look for characteristic losses of fluorine-containing fragments.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the fundamental fragmentation of a non-fluorinated pyrazoline and the key fragmentation pathways for a trifluoromethyl-substituted pyrazoline.
Caption: General fragmentation of a non-fluorinated 1,3,5-triphenyl-2-pyrazoline.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Pyrazolines
Executive Summary
The pyrazoline scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry.[1] However, a critical design decision often determines the clinical viability of these molecules: Fluorination .
This guide provides a technical comparison between non-fluorinated and fluorinated pyrazolines. By synthesizing data from recent structure-activity relationship (SAR) studies, we demonstrate that strategic fluorine substitution typically enhances metabolic stability, membrane permeability, and target binding affinity, often resulting in a 2-to-10-fold increase in potency against specific biological targets.
The Physicochemical Pivot: Why Fluorine Matters
The "Fluorine Effect" is not merely about adding mass; it is a fundamental alteration of the molecule's electronic and steric landscape.
Key Physicochemical Differentiators
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing labile C-H bonds with C-F blocks oxidative metabolism by Cytochrome P450 enzymes (CYP450), extending the drug's half-life (
). -
Lipophilicity (LogP): Fluorine is highly lipophilic. Substitution often increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells or bacterial cell walls.
-
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale).[2] It alters the pKa of neighboring functional groups, potentially optimizing the ionization state for receptor binding.
Visualization: The Fluorine SAR Logic
The following diagram illustrates how fluorine substitution at specific positions on the pyrazoline scaffold translates to bioactivity gains.
Figure 1: Structure-Activity Relationship (SAR) logic showing how specific fluorine substitutions drive physicochemical changes leading to enhanced potency.
Comparative Bioactivity Data[1][3][4][5][6][7]
The following data summarizes head-to-head comparisons of fluorinated vs. non-fluorinated analogs derived from recent experimental studies.
Antimicrobial Efficacy (Staphylococcus aureus)
Fluorinated derivatives, particularly those with a para-fluoro group on the phenyl ring attached to the pyrazoline C-3 or C-5 position, show superior bacteriostatic activity.
| Compound Variant | Substitution (R) | MIC (µg/mL) against S. aureus | Zone of Inhibition (mm) | Relative Potency |
| Control (Non-F) | Phenyl-H | 12.5 - 25.0 | 14 - 16 | Baseline |
| Analog A (F) | 4-Fluoro-phenyl | 0.023 - 6.25 | 24 - 28 | High |
| Analog B (Cl) | 4-Chloro-phenyl | 6.25 - 12.5 | 18 - 20 | Moderate |
| Chalcone Precursor | (Open Chain) | > 50.0 | < 10 | Low |
Data Source Interpretation: Fluorinated pyrazolines (Analog A) often exhibit MIC values orders of magnitude lower than their non-fluorinated counterparts, attributed to enhanced penetration of the bacterial cell wall [1, 5].
Anticancer Cytotoxicity (MCF-7 Breast Cancer Line)
In assays targeting human breast cancer cells (MCF-7), the electron-withdrawing nature of fluorine enhances cytotoxicity.
| Compound | Structure Description | IC50 (µM) | Selectivity Index (SI) |
| Non-Fluorinated | 1,3,5-Triphenyl-2-pyrazoline | 45.2 ± 1.2 | 1.5 (Low) |
| Fluorinated | 1-Phenyl-3-(4-fluorophenyl)-5-phenyl-pyrazoline | 12.4 ± 0.8 | > 3.0 (Moderate) |
| Standard Drug | Doxorubicin | 4.8 ± 0.5 | High |
Observation: While not always surpassing potent standards like Doxorubicin, fluorinated pyrazolines significantly outperform non-fluorinated analogs, making them viable lead compounds [4, 6].
Mechanism of Action: The Metabolic Blockade
A primary failure point for non-fluorinated pyrazolines is rapid hepatic clearance. The following workflow illustrates the mechanistic divergence in metabolic pathways.
Figure 2: Metabolic stability comparison. The C-F bond resists CYP450 oxidation, maintaining therapeutic plasma concentrations longer than the C-H analog.
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols. These methods prioritize "Green Chemistry" principles (PEG-400) which have shown higher yields for fluorinated derivatives.
Synthesis: One-Pot Cyclization
Objective: Synthesize 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
-
Reagents:
-
4-Fluoroacetophenone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Phenylhydrazine (10 mmol)
-
PEG-400 (15 mL) as solvent[3]
-
NaOH (Catalytic amount)
-
-
Procedure:
-
Step A (Chalcone Formation): Dissolve ketone and aldehyde in PEG-400.[3] Add NaOH.[3][4] Stir at room temperature for 1-2 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of starting ketone indicates completion.
-
Step B (Cyclization): Add phenylhydrazine directly to the reaction vessel (One-Pot). Heat to 80°C for 3-4 hours.
-
Step C (Isolation): Pour mixture into crushed ice. The fluorinated pyrazoline precipitates as a solid. Filter and recrystallize from ethanol.
-
-
Characterization Check:
-
Look for
-NMR signals: The chiral center at C-5 typically appears as a doublet of doublets (dd) around 3.0–3.8 ppm ( protons) and 5.0–6.0 ppm ( proton). -
Specific F-Check:
-NMR will show a distinct singlet (or multiplet depending on coupling) around -110 ppm relative to .
-
Bioassay: MTT Cytotoxicity Protocol
Objective: Determine IC50 against MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (Fluorinated vs Non-F) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%).
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate % viability.
-
Validation: The standard drug (e.g., Doxorubicin) must yield an IC50 within 20% of historical lab data for the assay to be valid.
-
Strategic Recommendations
Based on the comparative data, the following application guide is recommended for drug design:
-
Use Fluorine for Half-Life Extension: If your lead pyrazoline shows high potency in vitro but fails in vivo due to rapid clearance, substitute the para-hydrogen on the phenyl ring with fluorine.
-
Targeting Gram-Positive Bacteria: For S. aureus targets, the 4-fluorophenyl moiety is a privileged structure. Prioritize this over chloro- or bromo- substitutions, which may introduce steric bulk that hinders binding.
-
Safety Profiling: While C-F bonds are stable, always perform a "Defluorination Assay" using liver microsomes to ensure toxic fluoride ions are not released during metabolism.
References
-
Jadhav, S. Y., et al. (2013).[5] PEG mediated synthesis and pharmacological evaluation of some fluoro substituted pyrazoline derivatives as anti-inflammatory and analgesic agents.[5][3] Bioorganic & Medicinal Chemistry Letters, 23(9), 2575-2578.[5] Link
- Samshuddin, S., et al. (2012). Synthesis and biological evaluation of some novel pyrazoline derivatives containing fluorine. Journal of Chemical Sciences.
- Inoue, M., et al. (2020). Carbon-Fluorine Bond Activation in Drug Metabolism. Chemical Reviews.
-
Shaaban, M. R., et al. (2012). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 17, 1-x. Link
-
Desai, N. C., et al. (2025).[6][7] Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Kurdistan Journal of Applied Research. Link
-
Raimondi, M. V., et al. (2026).[3] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor Agents.[8][9] MDPI Pharmaceuticals. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. PEG mediated synthesis and pharmacological evaluation of some fluoro substituted pyrazoline derivatives as antiinflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 8. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Diffraction Analysis of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole Crystals
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides an in-depth, objective comparison of X-ray diffraction (XRD) analysis for the characterization of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole crystals, a class of compounds with significant interest in medicinal chemistry.[1][2] We will explore the causality behind experimental choices, present a detailed protocol, and compare XRD with alternative analytical techniques, supported by experimental data and authoritative references.
The Decisive Role of Single-Crystal XRD in Drug Development
In the landscape of structural determination, single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5][6] For pharmaceutical development, where the spatial configuration of a molecule dictates its biological activity, SCXRD provides indispensable information on bond lengths, bond angles, and stereochemistry.[6] This atomic-level insight is crucial for understanding drug-receptor interactions and for the rational design of more potent and selective therapeutic agents.[6]
While other techniques provide valuable information, they often fall short of the unambiguous structural detail offered by SCXRD. The ability to grow high-quality single crystals is, therefore, a critical, albeit often challenging, step in the characterization of novel compounds like 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.[3][4][5][7]
Experimental Protocol: From Crystal Growth to Structure Refinement
The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps. The quality of the final data is intrinsically linked to the quality of the initial crystals.[8]
Part 1: Crystallization of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
The synthesis of pyrazoline derivatives can be achieved through various methods, such as the reaction of chalcones with hydrazines.[9][10] Once synthesized and purified, the critical step of crystallization begins. The goal is to obtain well-formed, single crystals of suitable size (typically up to 0.25 mm for modern diffractometers) and free of defects.[8]
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most widely used methods for growing crystals of organic compounds.[7] A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization. The choice of solvent is crucial as it can influence crystal growth and even become incorporated into the crystal lattice.[7]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter to control crystal quality.[8]
Experimental Procedure for Crystallization:
A common approach for crystallizing pyrazoline derivatives involves dissolving the purified compound in a suitable solvent mixture, such as ethanol and dimethylformamide (DMF), followed by slow evaporation.[11]
Part 2: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation:
-
X-ray Source: Typically, a sealed tube or a rotating anode generator producing monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Goniometer: To orient the crystal in different directions.
-
Detector: An area detector (e.g., CCD or CMOS) to collect the diffracted X-rays.
Data Collection Strategy:
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. This allows for the measurement of the intensities and positions of a large number of reflections.
Part 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares approach to achieve the best possible fit between the observed and calculated diffraction patterns.[12][13] The quality of the refinement is assessed by the R-factor, with lower values indicating a better fit.
The International Union of Crystallography (IUCr) provides comprehensive guidelines and standards for reporting crystallographic data, ensuring the integrity and reproducibility of the results.[14][15][16]
A Comparative Analysis: XRD vs. Alternative Techniques
While SCXRD is the gold standard for structure determination, other techniques provide complementary information and can be valuable when single crystals are not available.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal XRD (SCXRD) | Diffraction of X-rays by a single crystal. | Provides unambiguous 3D atomic structure, including absolute stereochemistry.[4][5][6] | Requires high-quality single crystals, which can be difficult to grow.[4][5] |
| Powder XRD (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Useful for phase identification, purity analysis, and studying bulk material properties.[17][18] | Provides a 1D diffraction pattern, leading to peak overlap and making structure solution for complex molecules challenging.[17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Excellent for determining the connectivity of atoms in a molecule in solution. | Does not provide direct information about the 3D packing of molecules in a crystal. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Provides accurate molecular weight and fragmentation patterns, aiding in molecular formula determination. | Does not provide information on the 3D arrangement of atoms. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Useful for determining melting point, purity, and polymorphism. | Does not provide structural information at the atomic level. |
Synergistic Approach: In practice, a combination of these techniques is often employed for a comprehensive characterization of a new compound. For instance, NMR and MS are used to confirm the molecular structure and purity, while PXRD can be used to analyze the bulk powder before attempting to grow single crystals for SCXRD analysis.
Visualizing the Workflow
The process of XRD analysis can be visualized as a linear workflow, from sample preparation to final data analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
The Power of Rietveld Refinement for Powder XRD
For cases where obtaining single crystals is not feasible, powder X-ray diffraction (PXRD) coupled with the Rietveld refinement method offers a powerful alternative for structural analysis.[12][13][19] The Rietveld method involves fitting a calculated diffraction profile to the entire experimental powder pattern, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies.[12][13][19] While not as precise as single-crystal analysis, it can provide valuable structural information from polycrystalline materials.[20]
Caption: Comparison of single-crystal XRD and powder XRD with Rietveld refinement.
Conclusion
X-ray diffraction, particularly single-crystal XRD, remains an unparalleled technique for the precise determination of the three-dimensional structure of small molecules like 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. Its ability to provide detailed atomic-level information is fundamental to advancing drug discovery and development. While challenges in crystal growth exist, the insights gained from a successful XRD analysis are invaluable. For cases where single crystals are elusive, powder XRD combined with Rietveld refinement offers a robust alternative for structural characterization. A comprehensive approach, often integrating data from multiple analytical techniques, provides the most complete understanding of a new chemical entity.
References
-
Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]
-
Young, R. A. (Ed.). (1993). The Rietveld Method. Oxford University Press. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1421-1428. [Link]
-
Chen, J., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]
-
Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Malvern Panalytical. (2021, March 5). Ask an Expert: The Rietveld method. [Link]
-
Hill, R. J., & Madsen, I. C. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(3), 433-435. [Link]
-
Gale, C., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
-
Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
Gale, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2269-2291. [Link]
-
International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. [Link]
-
Pecharsky, V. K., & Zavalij, P. Y. (2009). Fundamentals of powder diffraction and structural characterization of materials. Springer Science & Business Media. [Link]
-
Jumina, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Jasinski, J. P., et al. (2013). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCr Journals. [Link]
-
Cambridge Crystallographic Data Centre. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction. [Link]
-
Ben-Ammar, A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. International Journal of Molecular Sciences, 18(11), 2215. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Sun, J., & Hovmöller, S. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research, 50(11), 2735-2743. [Link]
-
Future Positive. (n.d.). The Advantages and Disadvantages of XRD. [Link]
-
Ben-Ammar, A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences, 18(11), 2215. [Link]
-
Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 25(21), 5035. [Link]
-
International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. [Link]
-
Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1105-1113. [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Uekusa, H., & Asai, T. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(7), 839-848. [Link]
-
Mativetsky, J. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? LinkedIn. [Link]
-
International Science Council. (2017, April 13). International Union of Crystallography (IUCr). [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634-2646. [Link]
-
Sciencing. (2022, March 24). Advantages & Disadvantages Of XRD And XRF. [Link]
-
Uekusa, H., & Asai, T. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(7), 839-848. [Link]
-
O'Donoghue, S. (2022, February 6). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. MDPI. [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. [Link]
-
Bojarska, J., et al. (2025). Supramolecular assembly of novel achatin structurally similar peptide as potential G protein-coupled receptors anticancer ligands: focus on its pseudo-macrocycle nature. ResearchGate. [Link]
-
Patel, K. D., et al. (2024). Design, Synthesis and Pharmacological Evaluation of 1-Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in-Vitro and in-Silico Methods: A Combined Approach. ResearchGate. [Link]
-
ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?[Link]
-
Henderson, T. (2025, November 7). What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. LinkedIn. [Link]
-
Arshad, N., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molecules, 17(8), 9748-9761. [Link]
-
Miletich, R. (n.d.). MODERN XRD METHODS IN MINERALOGY. [Link]
-
MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]
-
West Campus Materials Characterization Core. (2021, October 13). Back-to-Basics tutorial: X-ray diffraction of thin films. [Link]
-
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 13. powerxrd.readthedocs.io [powerxrd.readthedocs.io]
- 14. iucr.org [iucr.org]
- 15. iucr.org [iucr.org]
- 16. council.science [council.science]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 20. usna.edu [usna.edu]
Reproducibility of Ultrasound-Assisted Pyrazoline Synthesis: A Comparative Technical Guide
Topic: Reproducibility of Ultrasound-Assisted Pyrazoline Synthesis Methods Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists.
Executive Summary
The synthesis of 2-pyrazolines—pharmacologically active scaffolds found in antidepressants, anticancer agents, and antimicrobials—has traditionally relied on thermal reflux methods. While effective, these methods suffer from prolonged reaction times (5–15 hours) and thermodynamic limitations that degrade yield. Ultrasound-assisted synthesis (UAS) has emerged as a superior alternative, leveraging acoustic cavitation to drive reaction kinetics.
However, a "reproducibility crisis" exists in sonochemical literature, often stemming from the interchangeable use of ultrasonic cleaning baths and direct-immersion probes . This guide objectively compares these methodologies, establishing a standardized, reproducible protocol for high-yield pyrazoline synthesis.
The Physics of Failure: Why Reproducibility Suffers
In conventional heating, energy transfer is convective and slow. In sonochemistry, the mechanism is acoustic cavitation .[1] The reproducibility gap in literature often arises because researchers fail to distinguish between the source of this cavitation.
The Mechanism of Action
The synthesis of pyrazolines typically proceeds via the cyclocondensation of chalcones with hydrazine derivatives. Ultrasound enhances this via the "Hotspot Theory":
-
Nucleation: Microbubbles form in the solvent.
-
Growth: Bubbles absorb acoustic energy over several cycles.
-
Collapse: Bubbles implode violently, generating localized temperatures of ~5000 K and pressures of ~1000 atm.
-
Chemical Effect: This energy cleaves solvent molecules and accelerates the nucleophilic attack of hydrazine on the
-carbon of the chalcone.
Figure 1: Mechanistic pathway of acoustic cavitation driving the heterocyclization process.
Comparative Analysis: Thermal vs. Bath vs. Probe
The following data synthesizes results from multiple comparative studies (e.g., Der Pharma Chemica, Ultrasonics Sonochemistry) to illustrate the performance gap.
| Feature | Conventional Thermal Reflux | Ultrasonic Bath (Indirect) | Ultrasonic Probe (Direct) |
| Energy Transfer | Convection (Slow) | Indirect (Wall transmission) | Direct (Tip vibration) |
| Power Density | N/A | Low (20–40 W/L) | High (up to 20,000 W/L) |
| Reaction Time | 5 – 15 Hours | 1 – 3 Hours | 10 – 45 Minutes |
| Typical Yield | 60 – 70% | 75 – 85% | 88 – 96% |
| Reproducibility | High | Low (Positional variance) | High (Controllable energy) |
| Solvent Usage | High (Reflux volumes) | Moderate | Low (Green Chemistry) |
Critical Insight: Ultrasonic baths are designed for cleaning, not synthesis. The energy distribution is non-uniform (standing waves), meaning a reaction flask placed in the corner receives different energy than one in the center. For reproducible drug development, direct-immersion probe sonicators are the mandatory standard.
Validated Protocol: Probe-Assisted Synthesis of 1,3,5-Triphenyl-2-Pyrazoline
This protocol is designed for a 20 kHz probe sonicator (e.g., Qsonica, Hielscher) with a replaceable titanium tip.
A. Pre-Validation: Calorimetric Calibration (The "Missing Link")
Most papers fail to report the actual power delivered. Before synthesis, validate your equipment:
-
Fill the reactor with a known mass of water (
). -
Record initial temperature (
). -
Sonicate for a fixed time (
, e.g., 60s). -
Record final temperature (
). -
Calculate Power (
) = . Ensure your system delivers consistent power (e.g., 40 W) before starting chemical synthesis.
B. Experimental Workflow
Reagents:
-
Chalcone (1,3-Diphenyl-2-propen-1-one): 1.0 mmol
-
Phenylhydrazine: 1.5 mmol
-
Catalyst: Glacial Acetic Acid (few drops) or Amberlyst-15 (0.2g for green variant)
-
Solvent: Ethanol (10-15 mL)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL fluted beaker (flutes disrupt standing waves), dissolve the Chalcone in Ethanol.
-
Addition: Add Phenylhydrazine and the catalyst.
-
Setup: Submerge the titanium probe 1 cm into the solution. Place the beaker in an ice-water bath to maintain bulk temperature
(counteracting the heat of cavitation). -
Sonication:
-
Mode: Pulse (5s ON / 5s OFF).[2] Continuous sonication degrades the probe and overheats the solvent.
-
Amplitude: 40–50%.
-
Duration: 20–30 minutes.
-
-
Monitoring: Monitor reaction progress via TLC (Ethyl acetate:Hexane 2:8).
-
Isolation: The product often precipitates during sonication. Filter the solid, wash with cold ethanol, and recrystallize from ethanol.
Figure 2: Decision matrix comparing the workflow efficiency of thermal reflux versus validated probe sonication.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Probe tip erosion (pitting). | Replace titanium tip. Pitted tips scatter energy inefficiently. |
| Solvent Boiling | Continuous sonication. | Switch to Pulse Mode (e.g., 5s ON / 5s OFF) to allow heat dissipation. |
| Incomplete Reaction | "Dead Zones" in reactor. | Use a rosette cell or fluted beaker to promote circulation; avoid round-bottom flasks which focus waves unpredictably. |
| Frequency Drift | Changes in viscosity. | Ensure the generator has "Auto-tuning" to maintain 20 kHz as the mixture thickens. |
References
-
Synthesis of Pyrazolines using Deep Eutectic Solvents (DES) & Ultrasound Source: Der Pharma Chemica, 2016. Key Finding: Comparison of thermal (15h) vs. ultrasonic (1h) methods; US yield increased to 88%.[2] URL:
-
Probe vs. Bath Sonicators: Efficiency Comparison Source: Hielscher Ultrasonics, Technical Report. Key Finding: Probe sonicators deliver up to 100x higher energy density than baths, essential for reproducible scale-up. URL:
-
Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazolines Source: AIP Conference Proceedings, 2019. Key Finding: Amberlyst-15 catalyzed ultrasonic synthesis yielded 89-93% in 30-40 mins. URL:
-
Facile Sonochemical Synthesis of Novel Pyrazoline Derivatives Source: Ultrasonics Sonochemistry (Elsevier), 2013. Key Finding: Confirms reaction time reduction from hours to minutes with higher purity profiles. URL:
-
Comparison of Synthesis Parameters of Pyrazoline Derivatives Source: Open Access Macedonian Journal of Medical Sciences, 2022. Key Finding: Review of conventional vs. green methods, highlighting yield deficiencies (<70%) in conventional heating. URL:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
